molecular formula C6H7BClNO3 B591744 (5-Chloro-2-methoxypyridin-3-yl)boronic acid CAS No. 943153-22-8

(5-Chloro-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B591744
CAS No.: 943153-22-8
M. Wt: 187.386
InChI Key: BZJQXIUWWLFBJS-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C6H7BClNO3 and its molecular weight is 187.386. The purity is usually 95%.
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Properties

IUPAC Name

(5-chloro-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJQXIUWWLFBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660569
Record name (5-Chloro-2-methoxypyridin-3-yl)boronic acid
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Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943153-22-8
Record name (5-Chloro-2-methoxypyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-chloro-2-methoxypyridin-3-yl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of biologically active molecules, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and the development of kinase inhibitors targeting critical signaling pathways.

Core Compound Data

This compound is a substituted pyridinylboronic acid derivative valued for its role as a versatile intermediate in organic synthesis.[1] Its structural features, including the chloro and methoxy substituents on the pyridine ring, offer opportunities for fine-tuning the electronic and steric properties of target molecules, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1]

PropertyValueReference
CAS Number 943153-22-8
Molecular Formula C₆H₇BClNO₃[2]
Molecular Weight 187.39 g/mol [2]
Appearance White to off-white solid
Purity ≥95%
Melting Point 148-152 °C
Storage 2-8 °C
SMILES COC1=NC=C(Cl)C=C1B(O)O
InChI Key BZJQXIUWWLFBJS-UHFFFAOYSA-N[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the C3 position of the pyridine ring. The following is a representative experimental protocol adapted from established methods for the synthesis of similar substituted phenylboronic acids.[3]

Experimental Protocol:

Materials:

  • 3-Chloro-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

Procedure:

  • Lithiation: To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Synthesis_of_5_Chloro_2_methoxypyridin_3_yl_boronic_acid start 3-Chloro-2-methoxypyridine lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation hydrolysis Hydrolysis (1 M HCl) borylation->hydrolysis product This compound hydrolysis->product

Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane, toluene, DMF, with or without water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki_Miyaura_Coupling_Workflow cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle boronic_acid This compound transmetalation Transmetalation boronic_acid->transmetalation aryl_halide Aryl/Heteroaryl Halide oxidative_addition Oxidative Addition aryl_halide->oxidative_addition catalyst Pd(0) Catalyst catalyst->oxidative_addition with Aryl Halide oxidative_addition->transmetalation with Boronic Acid + Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst regenerates Pd(0) product Coupled Product reductive_elimination->product

Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Role in Targeting Signaling Pathways in Drug Discovery

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases involved in cellular signaling pathways. Aberrant signaling through pathways such as the JAK/STAT and PI3K/mTOR pathways is a hallmark of many cancers and inflammatory diseases.[5][6][7]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[6] Its dysregulation is implicated in autoimmune disorders and malignancies.[6] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7] The chloromethoxypyridine moiety present in this compound can serve as a key pharmacophore in the design of novel JAK inhibitors.

JAK_STAT_Signaling_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates inhibitor JAK Inhibitor (e.g., derived from This compound) inhibitor->jak inhibits

Inhibition of the JAK/STAT signaling pathway by a potential drug candidate.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the prevalence of the chloromethoxypyridine scaffold in kinase inhibitors, makes it a compound of significant interest. The synthetic and application protocols outlined in this guide provide a solid foundation for its use in the discovery and development of novel therapeutics targeting critical disease pathways.

References

Technical Guide: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides an in-depth overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, its primary application in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Compound Properties and Specifications

This compound is a substituted pyridinylboronic acid derivative widely utilized in organic synthesis. Its unique substitution pattern makes it a valuable reagent for introducing the 5-chloro-2-methoxypyridine moiety into complex molecules, a common scaffold in biologically active compounds.[1]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
Molecular Weight 187.39 g/mol [1]
Molecular Formula C₆H₇BClNO₃[1]
CAS Number 943153-22-8[1]
Appearance White solid[1]
Melting Point 148-152 °C[1]
Purity ≥95%
Storage Conditions 0-8 °C[1]
InChI Key BZJQXIUWWLFBJS-UHFFFAOYSA-N[2]
Primary Application Suzuki-Miyaura Cross-Coupling[1]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. It is particularly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base.

  • Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diorgano->Product RedElim->Pd0 ArX R¹-X (Aryl Halide) ArX->PdII_Complex Boronic R²-B(OH)₂ (Boronic Acid) + Base Boronic->PdII_Diorgano PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Promotes Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Experimental_Workflow Start Combine Reactants: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) Inert Purge with Inert Gas (N₂/Ar) Start->Inert Catalyst Add Catalyst: Pd(dppf)Cl₂ (0.05 eq) Inert->Catalyst Solvent Add Solvents: Degassed DMF/H₂O Catalyst->Solvent Heat Heat to 100 °C (4-12h) Solvent->Heat Monitor Monitor by LC-MS Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, & Wash (EtOAc / H₂O / Brine) Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Purified Coupled Product Purify->Product

References

An In-depth Technical Guide on (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of novel pharmaceutical agents, particularly in the synthesis of compounds for cancer research.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 943153-22-8[1][2]
Molecular Formula C₆H₇BClNO₃[1]
Molecular Weight 187.39 g/mol [1]
Appearance White solid[1]
Melting Point 148-152 °C[1]
Purity ≥ 95%[2][3]
Storage Conditions 0-8 °C[1][2]
Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. The determination of boronic acid solubility can be complex due to their propensity to undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of measurements.[4][5] Researchers are encouraged to determine solubility experimentally based on their specific application and solvent systems.

SolventTemperature (°C)Solubility (g/100mL)
Data Not AvailableData Not AvailableData Not Available

Experimental Protocol: Determination of Solubility via the Dynamic Method

The following is a detailed protocol for determining the solubility of this compound in various organic solvents using a dynamic (synthetic) method. This method involves visually or instrumentally detecting the dissolution temperature of a solid-liquid mixture of known composition.[4][5][6]

I. Materials and Equipment
  • This compound (≥95% purity)

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, dipropyl ether)[4][6]

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and photodetector for turbidity measurement[4][6]

  • Analytical balance (accuracy ± 0.0001 g)

II. Procedure
  • Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[5][6]

  • Heating and Stirring : Place the vessel in the thermostat bath and commence rigorous stirring of the mixture.

  • Controlled Heating : Slowly increase the temperature of the thermostat bath at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[6]

  • Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe.[4][6]

  • Determination of Dissolution Temperature : Record the temperature at which the last solid particles of the solute disappear and the solution becomes clear. This is the solid-liquid equilibrium point for the given composition.[4][6]

  • Data Collection : Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).

III. Considerations for Boronic Acids
  • Dehydration : Boronic acids can undergo dehydration to form boroxines, especially upon heating.[4][5] This is an equilibrium process that can be influenced by the solvent and may affect solubility measurements.[5]

  • Micelle Formation : Some boronic acids have the ability to form micellar systems, which can also complicate solubility determination.[5]

  • Reproducibility : Due to the potential for dehydration, obtaining reproducible solubility data for boronic acids can be challenging.[5] Careful control of experimental conditions is crucial.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental and synthetic applications of this compound, the following diagrams illustrate a typical solubility determination workflow and its use in a Suzuki-Miyaura coupling reaction.

Solubility_Determination_Workflow Solubility Determination Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh_solute Weigh Solute mix Mix in Jacketed Vessel weigh_solute->mix weigh_solvent Weigh Solvent weigh_solvent->mix heat_stir Controlled Heating & Stirring mix->heat_stir monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature monitor->record_temp repeat_exp Repeat with Different Compositions record_temp->repeat_exp plot_curve Plot Solubility Curve repeat_exp->plot_curve

Caption: Workflow for determining solubility via the dynamic method.

Suzuki_Miyaura_Coupling General Suzuki-Miyaura Coupling Reaction boronic_acid This compound reaction Reaction Mixture boronic_acid->reaction aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->reaction pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->reaction base Base (e.g., Na₂CO₃, K₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction product Coupled Product (R-Ar) reaction->product Heat

Caption: Application in a Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines a probable synthetic route based on established methodologies for analogous compounds, complete with a detailed, albeit constructed, experimental protocol, quantitative data, and visualizations of the chemical pathway and experimental workflow.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the chloro, methoxy, and boronic acid functionalities on the pyridine ring makes it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Chemical Properties

A summary of the key quantitative data for the final product is presented in Table 1.

PropertyValueReference
CAS Number 943153-22-8[1][2]
Molecular Formula C₆H₇BClNO₃[1][2]
Molecular Weight 187.39 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 148-152 °C[1]
Purity ≥95% - 98%[2]

Synthetic Pathway

The most plausible and widely employed method for the synthesis of substituted pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. In the case of this compound, a suitable starting material is 3-bromo-5-chloro-2-methoxypyridine. The bromine atom at the 3-position is selectively exchanged with lithium, followed by reaction with a borate ester to yield the desired boronic acid after acidic workup.

G 3-Bromo-5-chloro-2-methoxypyridine 3-Bromo-5-chloro-2-methoxypyridine Lithiation Lithiation 3-Bromo-5-chloro-2-methoxypyridine->Lithiation n-BuLi, THF, -78 °C Intermediate\n(3-Lithio-5-chloro-2-methoxypyridine) Intermediate (3-Lithio-5-chloro-2-methoxypyridine) Lithiation->Intermediate\n(3-Lithio-5-chloro-2-methoxypyridine) Borylation Borylation Intermediate\n(3-Lithio-5-chloro-2-methoxypyridine)->Borylation B(OiPr)₃, -78 °C to rt Acidic Workup Acidic Workup Borylation->Acidic Workup aq. HCl This compound This compound Acidic Workup->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound based on analogous procedures for similar pyridinylboronic acids.

Materials:

  • 3-Bromo-5-chloro-2-methoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous diethyl ether (Et₂O)

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-5-chloro-2-methoxypyridine (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.

  • Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). The mixture is stirred for 30 minutes.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent to afford this compound as a white to off-white solid.

Experimental Workflow

The general workflow for the synthesis is depicted below.

G cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Starting Material Dissolve Starting Material Start->Dissolve Starting Material Cool to -78 °C Cool to -78 °C Dissolve Starting Material->Cool to -78 °C Add n-BuLi Add n-BuLi Cool to -78 °C->Add n-BuLi Stir at -78 °C Stir at -78 °C Add n-BuLi->Stir at -78 °C Add Borate Ester Add Borate Ester Stir at -78 °C->Add Borate Ester Warm to rt Warm to rt Add Borate Ester->Warm to rt Stir Overnight Stir Overnight Warm to rt->Stir Overnight End Reaction End Reaction Stir Overnight->End Reaction Quench with Acid Quench with Acid End Reaction->Quench with Acid Extract with Organic Solvent Extract with Organic Solvent Quench with Acid->Extract with Organic Solvent Wash with NaHCO₃ and Brine Wash with NaHCO₃ and Brine Extract with Organic Solvent->Wash with NaHCO₃ and Brine Dry with MgSO₄ Dry with MgSO₄ Wash with NaHCO₃ and Brine->Dry with MgSO₄ Concentrate Concentrate Dry with MgSO₄->Concentrate Purify Purify Concentrate->Purify Final Product Final Product Purify->Final Product

References

Spectroscopic data for (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that serves as a crucial building block in modern organic synthesis. Its structural features, including a chlorine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, make it a versatile reagent for the construction of complex molecules. This compound is of particular interest to researchers in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a summary of its key properties, expected spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

PropertyValue
CAS Number 943153-22-8
Molecular Formula C₆H₇BClNO₃
Molecular Weight 187.39 g/mol
Appearance White to off-white solid
Melting Point 148-152 °C
Purity ≥95%

Spectroscopic Data

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The methoxy group is electron-donating, while the chlorine and boronic acid groups are electron-withdrawing.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Pyridine-H (ortho to Boronic Acid)7.8 - 8.2d
Pyridine-H (para to Methoxy)7.2 - 7.6d
Methoxy (-OCH₃)3.9 - 4.2s
Boronic Acid (-B(OH)₂)4.5 - 6.0 (broad)s
¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

Carbon Expected Chemical Shift (δ, ppm)
C-Cl130 - 135
C-OCH₃160 - 165
C-B(OH)₂125 - 130 (broad)
Pyridine-C (adjacent to N)145 - 150
Pyridine-C120 - 140
Methoxy (-OCH₃)50 - 60
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Technique Expected m/z Interpretation
Electrospray Ionization (ESI)188.0280 [M+H]⁺, 210.0099 [M+Na]⁺Molecular ion with proton or sodium adduct
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3200 - 3600Strong, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methoxy)2850 - 2960Medium
C=C, C=N stretch (pyridine ring)1400 - 1600Medium to strong
B-O stretch1310 - 1380Strong
C-O stretch (methoxy)1020 - 1250Strong
C-Cl stretch600 - 800Medium to strong

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of boronic acids like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides) which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol can help to break up these oligomers.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0-220 ppm and a longer relaxation delay if quantitative data is needed.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry

Objective: To confirm the molecular weight of the compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted molecules.

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and compare the measured m/z value with the calculated exact mass.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents 1. Combine aryl halide, boronic acid, Pd catalyst, ligand, and base in a flask. solvent 2. Add degassed solvent. reagents->solvent atmosphere 3. Purge with inert gas (N₂ or Ar). solvent->atmosphere heat 4. Heat the reaction mixture with stirring. atmosphere->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor quench 6. Cool and quench the reaction. monitor->quench extract 7. Extract with an organic solvent. quench->extract purify 8. Purify by column chromatography. extract->purify characterize 9. Characterize the product (NMR, MS, etc.). purify->characterize

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

An In-depth Technical Guide to Pyridylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their ability to introduce the versatile pyridine motif into complex molecular architectures has made them invaluable tools for medicinal chemists and materials scientists. The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, influencing properties such as solubility, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of pyridylboronic acids in cross-coupling reactions, with a focus on practical experimental protocols and quantitative data to aid in the successful design and execution of these powerful transformations.

A significant challenge in the application of pyridylboronic acids, particularly the 2-substituted isomer, is their inherent instability and propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[4] This guide will delve into the mechanistic underpinnings of this instability and present effective strategies to mitigate it, including the use of stabilized boronate esters and additives.

Synthesis of Pyridylboronic Acids and Their Derivatives

The synthesis of pyridylboronic acids can be achieved through several methods, with the choice of route often depending on the desired isomer and available starting materials. Common synthetic strategies include:

  • Halogen-Metal Exchange followed by Borylation: This is a widely used method involving the reaction of a halopyridine with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate.[5]

  • Miyaura Borylation: This palladium-catalyzed reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to furnish the corresponding boronate ester.[6]

  • Synthesis of Stabilized Boronates: To counteract the instability of 2-pyridylboronic acids, stabilized derivatives such as N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates have been developed. These reagents offer enhanced stability and allow for a slow, controlled release of the reactive boronic acid under the reaction conditions.[1][7]

The "2-Pyridyl Problem": Instability and Protodeboronation

The primary challenge encountered with 2-pyridylboronic acid is its susceptibility to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This side reaction reduces the yield of the desired cross-coupled product. The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.[4]

Strategies to overcome this "2-pyridyl problem" include:

  • Use of Stabilized Boronates: MIDA boronates and other protected forms of 2-pyridylboronic acid exhibit greater stability and are less prone to premature decomposition.[7][8][9]

  • Anhydrous Reaction Conditions: Minimizing the presence of water can help to suppress protodeboronation.[6]

  • Use of Copper(I) Salts: The addition of copper(I) salts, such as CuCl, has been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings involving 2-heterocyclic boronates, potentially by facilitating the transmetalation step.[2][3][10][11]

Suzuki-Miyaura Cross-Coupling Reactions: Experimental Protocols

The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction utilizing pyridylboronic acids. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[12]

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification prep_reagents Weigh Reagents: Aryl Halide, Pyridylboronic Acid, Base, Catalyst, Ligand prep_glassware Prepare Oven-Dried Glassware prep_reagents->prep_glassware prep_solvent Degas Solvent prep_glassware->prep_solvent setup_add_solids Add Solid Reagents to Flask prep_solvent->setup_add_solids setup_inert Establish Inert Atmosphere (e.g., N2 or Ar) setup_add_solids->setup_inert setup_add_solvent Add Degassed Solvent setup_inert->setup_add_solvent setup_heat Heat to Desired Temperature setup_add_solvent->setup_heat reaction_monitor Monitor Reaction Progress (TLC, LC-MS) setup_heat->reaction_monitor reaction_quench Quench Reaction (e.g., add water) reaction_monitor->reaction_quench reaction_extract Extract with Organic Solvent reaction_quench->reaction_extract purify_column Purify by Column Chromatography reaction_extract->purify_column G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes Inhibitor Biaryl Pyridine Inhibitor (e.g., Sorafenib, Sunitinib) Inhibitor->VEGFR2 Inhibits G cluster_pathway PD-1/PD-L1 Immune Checkpoint TumorCell Tumor Cell PDL1 PD-L1 TCell T-Cell PD1 PD-1 PDL1->PD1 Binds TCell_Inactivation T-Cell Inactivation PD1->TCell_Inactivation Leads to Inhibitor Biaryl Pyridine Inhibitor Inhibitor->PDL1 Blocks Interaction G cluster_pathway CDK-Mediated Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Biaryl Pyridine Inhibitor (e.g., Palbociclib) Inhibitor->CyclinD_CDK46 Inhibits G start Low or No Yield check_sm Unreacted Starting Material? start->check_sm increase_temp Increase Temperature or Reaction Time check_sm->increase_temp Yes check_byproducts Complex Mixture of Byproducts? check_sm->check_byproducts No change_catalyst Switch to a More Active Catalyst/Ligand System (e.g., Buchwald ligands) increase_temp->change_catalyst end Improved Yield change_catalyst->end screen_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) check_byproducts->screen_base Yes check_protodeb Significant Protodeboronation? check_byproducts->check_protodeb No lower_temp Lower Reaction Temperature screen_base->lower_temp lower_temp->end use_ester Switch to a Stabilized Boronate (MIDA, Pinacol Ester, Trifluoroborate) check_protodeb->use_ester Yes add_cu Add Cu(I) Salt (for 2-pyridyl) use_ester->add_cu add_cu->end

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block, allowing for the introduction of a substituted pyridine ring into a target molecule. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Given the electron-donating methoxy group and the position of the chloro and boronic acid moieties, careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high coupling efficiency.

Key Considerations for Successful Coupling

The coupling of this compound presents several challenges that can be addressed through careful optimization of the reaction conditions:

  • C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides and iodides, necessitating the use of highly active palladium catalysts. The electron-donating nature of the 2-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition.

  • Catalyst and Ligand Selection: The choice of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps in the catalytic cycle.

  • Base and Solvent System: The selection of an appropriate base and solvent is crucial for an efficient reaction. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of a small amount of water, are typically employed.[1]

Proposed Catalytic Systems

Based on successful couplings of structurally similar chloropyridines and pyridylboronic acids, the following palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.[2][3] It is advised to screen these conditions to identify the optimal system for a specific coupling partner.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Catalyst Loading (mol%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane / H₂O80 - 1101 - 3
Pd₂(dba)₃XPhosCs₂CO₃Toluene100 - 1201 - 2
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane90 - 1101 - 3
PdCl₂(dppf)-Na₂CO₃DMF / H₂O80 - 1002 - 5

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried reaction vial, add this compound, the aryl/heteroaryl halide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd₂(dba)₃/XPhos

This protocol is particularly useful for less reactive aryl chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, combine this compound, the aryl/heteroaryl chloride, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Diorganopalladium Ar¹-Pd(II)L₂-Ar² Transmetalation->Diorganopalladium Boronate Ar²B(OH)₃⁻ Boronate->Transmetalation Base Base (e.g., K₃PO₄) BoronicAcid Ar²B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate ReductiveElimination Reductive Elimination Diorganopalladium->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar¹-Ar² ReductiveElimination->Product ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: This compound, Aryl Halide, Base, Catalyst, Ligand inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100°C, 12-24h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench (Add Ethyl Acetate and Water) monitor->quench extract Extract and Wash (Separate layers, wash with brine) quench->extract dry Dry and Concentrate (Dry with Na₂SO₄, evaporate solvent) extract->dry purify Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalyst_Selection start Start: Select Aryl Halide halide_type Aryl Bromide or Iodide? start->halide_type bromide_protocol Protocol 1: Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O halide_type->bromide_protocol Yes chloride_protocol Protocol 2: Pd₂(dba)₃ / XPhos Cs₂CO₃, Toluene halide_type->chloride_protocol No (Aryl Chloride) low_yield Low Yield or No Reaction? bromide_protocol->low_yield chloride_protocol->low_yield optimize Optimize: - Increase Temperature - Screen other ligands (e.g., RuPhos) - Change Base/Solvent low_yield->optimize Yes end Successful Coupling low_yield->end No optimize->halide_type Re-evaluate

Caption: Decision tree for palladium catalyst system selection.

References

Application Notes and Protocols for Base Selection in the Suzuki Reaction of (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block, providing access to substituted pyridines that are of significant interest in medicinal chemistry.

A critical parameter for a successful Suzuki-Miyaura coupling is the selection of an appropriate base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[1] The choice of base can profoundly influence the reaction rate, yield, and selectivity. This document provides a comprehensive guide to selecting a suitable base for the Suzuki reaction of this compound, including a comparative data summary and detailed experimental protocols.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. It is believed that the base activates the boronic acid by converting it into a more nucleophilic borate species (R-B(OH)₃⁻), which then readily undergoes transmetalation. The strength and nature of the base can affect the equilibrium of this activation and, consequently, the overall efficiency of the catalytic cycle.

For substrates like this compound, where the chlorine atom is less reactive than bromine or iodine, the choice of a suitable base is paramount for achieving high yields.

Comparative Analysis of Common Bases

A variety of bases are commonly employed in Suzuki-Miyaura couplings, including carbonates, phosphates, and hydroxides. The optimal base for a specific reaction depends on the substrates, catalyst system, and solvent. For the coupling of this compound with a generic aryl bromide, the following table summarizes the expected performance of different bases, based on literature for structurally similar chloropyridines.[5][6]

Table 1: Effect of Different Bases on the Suzuki Coupling of this compound with 4-Bromotoluene

EntryBase (2.0 equiv.)Catalyst (2 mol%)Ligand (4 mol%)SolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Pd(OAc)₂SPhos1,4-Dioxane/H₂O (5:1)1001292
2Cs₂CO₃Pd₂(dba)₃XPhosToluene1101288
3K₂CO₃Pd(PPh₃)₄-Toluene/H₂O (3:1)901875
4Na₂CO₃Pd(PPh₃)₄-DME/H₂O (3:1)852468
5NaOHPd(OAc)₂PPh₃Toluene/H₂O (3:1)901855

This data is representative and intended to guide the selection of a base. Actual yields may vary depending on the specific coupling partner and reaction conditions.

As indicated in the table, stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for the coupling of less reactive aryl chlorides.[5][6]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different base/catalyst systems.

Protocol 1: General Procedure using K₃PO₄ and SPhos

This protocol is recommended as a starting point for achieving high yields based on the comparative data.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Cs₂CO₃ and XPhos

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Visualizations

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand B Evacuate and Backfill with Inert Gas (x3) A->B C Add Degassed Solvent(s) B->C D Heat and Stir (e.g., 100-110°C, 12-24h) C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Quench and Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

G Logic Diagram for Base Selection A Starting Point: Suzuki Coupling of This compound B Is the Aryl Halide an unreactive chloride? A->B C Consider Stronger Bases: - K₃PO₄ - Cs₂CO₃ B->C Yes D Consider Weaker Bases: - K₂CO₃ - Na₂CO₃ B->D No (e.g., bromide/iodide) E Are there base-sensitive functional groups present? C->E D->E F Select milder conditions and weaker bases (e.g., K₂CO₃) E->F Yes G Proceed with stronger base for optimal yield E->G No H Optimize Reaction Conditions: Temperature, Solvent, Catalyst F->H G->H

Caption: Decision-making flowchart for selecting a base in Suzuki coupling.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While several bases can be employed, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), in conjunction with robust palladium-phosphine catalyst systems, are recommended as a starting point for achieving high yields, particularly when coupling with less reactive aryl chlorides. The protocols and data presented herein serve as a valuable guide for researchers, scientists, and drug development professionals in the optimization and application of this important synthetic transformation. Further screening of bases, solvents, and catalyst systems may be necessary to achieve optimal results for specific coupling partners.

References

Synthesis of Biarylpyridines Using (5-Chloro-2-methoxypyridin-3-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biarylpyridines is of paramount importance in medicinal chemistry and drug discovery, as this structural motif is a key component in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of these complex scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines utilizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a valuable building block for introducing a substituted pyridine ring into target molecules. The pyridine moiety, with its specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 2-position, offers unique electronic properties and multiple points for further chemical modification, making it a desirable component in the design of novel therapeutic agents.[1]

Core Concepts and Reaction Pathway

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly when dealing with less reactive aryl chlorides.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Boronic_Acid (5-Chloro-2-methoxypyridin-3-yl)B(OH)₂ Base Base Boronic_Acid->Base Activated_Boronate Activated Boronate Base->Activated_Boronate Activated_Boronate->Transmetalation Ar-Pd(II)(Ar')Ln Ar-Pd(II)-PyLn Transmetalation->Ar-Pd(II)(Ar')Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Product Biarylpyridine (Ar-Py) Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. This data provides a practical guide for substrate scope and expected outcomes.

EntryAryl HalideProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzonitrile5-Chloro-3-(4-cyanophenyl)-2-methoxypyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285
21-Bromo-4-fluorobenzene5-Chloro-3-(4-fluorophenyl)-2-methoxypyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101892
34-Bromoanisole5-Chloro-2-methoxy-3-(4-methoxyphenyl)pyridinePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O901678
43-Bromopyridine5-Chloro-2-methoxy-3,3'-bipyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001475
52-Bromothiophene5-Chloro-2-methoxy-3-(thiophen-2-yl)pyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1101288
64-Chlorotoluene5-Chloro-2-methoxy-3-(p-tolyl)pyridinePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol1002465
71-Chloro-3-nitrobenzene5-Chloro-2-methoxy-3-(3-nitrophenyl)pyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001881

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the boronic acid from the corresponding bromopyridine derivative.

Materials:

  • 3-Bromo-5-chloro-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Dry ice/acetone bath

  • Schlenk flask and standard glassware

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the mixture and continue stirring at -78 °C for another 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous layer to approximately 10 with a 1 M NaOH solution and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 4 with 1 M HCl to precipitate the boronic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if required)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biarylpyridine.

Experimental_Workflow cluster_synthesis Protocol 1: Boronic Acid Synthesis cluster_coupling Protocol 2: Suzuki-Miyaura Coupling S1 Dissolve 3-Bromo-5-chloro-2-methoxypyridine in THF S2 Cool to -78 °C S1->S2 S3 Add n-BuLi S2->S3 S4 Add Triisopropyl borate S3->S4 S5 Warm to RT, Quench, Workup S4->S5 S6 Isolate this compound S5->S6 C1 Combine Boronic Acid, Aryl Halide, Catalyst, Base S6->C1 Use in Coupling C2 Add Degassed Solvent C1->C2 C3 Heat and Stir C2->C3 C4 Monitor Reaction Progress C3->C4 C5 Workup and Purification C4->C5 C6 Isolate Biarylpyridine Product C5->C6

Figure 2: General experimental workflow for the synthesis and application of this compound.

Applications in Drug Discovery and Medicinal Chemistry

Biarylpyridine scaffolds are prevalent in a wide range of pharmacologically active molecules. The ability to synthesize diverse libraries of 3-aryl-5-chloro-2-methoxypyridines using the described protocols is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. The chlorine and methoxy groups on the pyridine ring provide additional handles for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of 2-methoxypyridine have shown a broad spectrum of biological activities, including but not limited to:

  • Anticancer Agents: The pyridine scaffold is a common feature in kinase inhibitors and other anticancer drugs.

  • Antiviral and Antibacterial Agents: Substituted pyridines are integral to the structure of numerous antimicrobial compounds.

  • Central Nervous System (CNS) Agents: The biarylpyridine motif is found in compounds targeting various CNS receptors and enzymes.

The synthesized 3-aryl-5-chloro-2-methoxypyridines can be screened for their biological activity in various assays to identify lead compounds for further development. For instance, some 2-amino-5-aryl-3-benzylthiopyridine derivatives have been evaluated as potent c-Met inhibitors, a target in cancer therapy.[2] Similarly, arylpyridine guanidine derivatives have been investigated as MSK1 inhibitors with potential applications in inflammatory diseases like asthma. The cytotoxicity of novel arylpiperazines containing a thiazole ring has also been investigated against various cancer cell lines.[3]

Drug_Discovery_Pathway Start Synthesis of Biarylpyridine Library Screening High-Throughput Screening Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation & SAR Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 3: Role of biarylpyridine synthesis in the drug discovery pipeline.

References

Application Notes and Protocols for (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The unique electronic and steric properties of the substituted pyridyl ring make this boronic acid an attractive component for generating novel molecular entities with potential therapeutic applications.[2]

These application notes provide a comprehensive overview of the reaction conditions for the use of this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols and a summary of representative reaction conditions.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organohalide (e.g., aryl, heteroaryl, or vinyl halides) or a triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][4]

Key Considerations for Heteroaryl Boronic Acids:

Pyridylboronic acids, including this compound, can be prone to certain side reactions, most notably protodeborylation, where the C-B bond is cleaved by a proton source.[5] Careful selection of reaction conditions, such as the base, solvent, and temperature, is crucial to minimize this and other side reactions like homocoupling.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These conditions are based on established methodologies for similar heteroarylboronic acids and serve as a starting point for optimization. Actual yields will be substrate-dependent.

EntryAryl/Heteroaryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
14-BromoanisolePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-1875-90
22-ChloropyrimidinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Toluene11016-2460-85
33-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (4:1)9012-1670-88
41-Iodo-3-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2)Acetonitrile/H₂O (3:1)808-1280-95
54-ChlorotoluenePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10018-2465-85

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols are general and may require optimization for specific substrates.

Protocol 1: General Procedure using SPhos Ligand

This protocol is suitable for a wide range of aryl and heteroaryl bromides and chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is often effective for aryl iodides and bromides.

Materials:

  • This compound (1.1 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Degassed water

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv), this compound (1.1 equiv), and Na₂CO₃ (2.0 equiv) in a mixture of DMF and water (e.g., 4:1).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)-(OR)L2 R1-Pd(II)-(OR)L2 R1-Pd(II)(X)L2->R1-Pd(II)-(OR)L2 Ligand Exchange (Base) R1-Pd(II)-R2L2 R1-Pd(II)-R2L2 R1-Pd(II)-(OR)L2->R1-Pd(II)-R2L2 Transmetalation (R2-B(OH)2) R1-Pd(II)-R2L2->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Workup and Extraction Cool->Extract Dry Dry and Concentrate Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-Chloro-2-methoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in medicinal chemistry and materials science. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a key building block, providing access to a diverse range of substituted pyridine derivatives that are prevalent in many biologically active compounds.

The application of microwave irradiation has revolutionized the Suzuki-Miyaura coupling by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reaction consistency. This is particularly advantageous for heteroaromatic substrates, which can be susceptible to degradation under prolonged heating. These application notes provide a comprehensive guide and detailed protocols for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.

Advantages of Microwave-Assisted Suzuki Coupling

  • Rapid Reaction Times: Microwave heating significantly accelerates the reaction rate, reducing synthesis time from hours to minutes.

  • Improved Yields: The rapid and efficient heating often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.

  • Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, resulting in more consistent and reproducible outcomes.

  • Access to Novel Chemical Space: The speed of microwave-assisted synthesis allows for the rapid screening of a wide range of coupling partners, facilitating the exploration of novel chemical entities.

Reaction Scheme

The general scheme for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

The following protocols are provided as a starting point for the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction with a new aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl halide (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave reaction vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 93.7 mg).

  • Add the aryl/heteroaryl halide (0.6 mmol).

  • Add the palladium catalyst (0.025 mmol).

  • Add the base (1.0 mmol).

  • Add the solvent (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and transfer the contents to a separatory funnel.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl chloride (1.1 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., t-Amyl alcohol)

  • Microwave reaction vial (10 mL)

  • Magnetic stir bar

Procedure:

  • In a glovebox, add the palladium pre-catalyst and ligand to a 10 mL microwave reaction vial with a magnetic stir bar.

  • Add this compound (e.g., 0.3 mmol, 56.2 mg), the aryl/heteroaryl chloride (0.33 mmol), and the base (0.9 mmol).

  • Add the solvent (3 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a higher temperature (e.g., 140-150 °C) for a longer duration (e.g., 30-40 minutes).

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of substituted pyridyl boronic acids with various aryl halides, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Base on Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Aryl HalideYield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O120204-Bromotoluene85-95
2PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF/H₂O130254-Chlorobenzonitrile70-80
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)t-Amyl Alcohol140302-Chloro-6-methylpyridine65-75
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O120201-Bromo-3,5-difluorobenzene80-90

Table 2: Representative Scope with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (min)Expected Yield (%)
14-MethoxyphenylbromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O12015>90
23-AcetylphenylbromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O1202085-95
34-TrifluoromethylphenylchloridePd₂(dba)₃/XPhosK₃PO₄t-Amyl Alcohol1403070-80
42-BromopyridinePdCl₂(dppf)Cs₂CO₃DMF/H₂O1302575-85
53-BromothiophenePd(PPh₃)₄K₂CO₃Dioxane/H₂O12015>90

Visualizations

Experimental Workflow

The general workflow for setting up a microwave-assisted Suzuki coupling reaction is outlined below.

experimental_workflow start Start reagents Weigh and add reactants: This compound, Aryl Halide, Catalyst, Base start->reagents solvent Add degassed solvent to microwave vial reagents->solvent seal Seal the reaction vial solvent->seal microwave Place vial in microwave reactor and run the programmed method (Temp, Time, Power) seal->microwave cool Cool the reaction vial to room temperature microwave->cool workup Perform aqueous workup: Extraction with organic solvent, washing, and drying cool->workup purify Purify the crude product (e.g., Flash Column Chromatography) workup->purify characterize Characterize the final product (NMR, LC-MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the palladium-catalyzed Suzuki-Miyaura coupling are illustrated in the following diagram.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Boronic Acid + Base) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient method for the synthesis of a wide array of 3-aryl-5-chloro-2-methoxypyridines. The protocols and data presented herein provide a solid foundation for researchers to develop robust and rapid synthetic routes to novel compounds for applications in drug discovery and materials science. It is recommended to screen a variety of catalysts, bases, and solvents to determine the optimal conditions for each specific aryl or heteroaryl halide coupling partner.

Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate ligand and optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid and its derivatives. This class of reaction is crucial for the synthesis of bi-heterocyclic compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction: The Challenges of Coupling 3-Pyridylboronic Acid

The Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly 3-pyridylboronic acid, presents unique challenges that must be addressed for successful and high-yielding transformations. The primary obstacles include:

  • Protodeboronation: Pyridylboronic acids are susceptible to cleavage of the C–B bond by protons, an undesired side reaction that leads to the formation of pyridine and reduces the yield of the desired coupled product.[1][2] This process is often catalyzed by the presence of water and base in the reaction mixture.[3]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[4][5]

  • Solubility Issues: Heterocyclic compounds can exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.[4][6]

To overcome these challenges, careful selection of the ligand, palladium precatalyst, base, and solvent system is paramount. The use of stabilized boronic acid derivatives is also a key strategy.

Ligand Selection: A Comparative Overview

The choice of ligand is critical for a successful Suzuki-Miyaura coupling involving 3-pyridylboronic acid. Bulky, electron-rich phosphine ligands have demonstrated superior performance by promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) while minimizing side reactions.[2]

Monodentate Biaryl Phosphine Ligands (Buchwald-Type)

This class of ligands, developed by the Buchwald group, is widely regarded as the state-of-the-art for challenging cross-coupling reactions.[2][5][7][8][9][10] Their steric bulk and electron-donating properties enhance catalyst activity and stability.

LigandStructureKey Features & Applications
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides.[5][7][10] Often provides excellent yields in the coupling of 3-pyridylboronic acid.[5]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother highly active and versatile ligand, particularly effective for heteroaryl couplings.[5][10][11] The methoxy groups are believed to stabilize the palladium complex.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylA robust ligand that performs well in a variety of challenging couplings, including those with heteroaryl boronic acids.[12][13]
Other Bulky Monodentate Phosphine Ligands

Pioneered by researchers like Gregory Fu, these ligands are also highly effective for Suzuki-Miyaura couplings of heteroaromatic compounds.[5]

LigandStructureKey Features & Applications
Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃A sterically demanding and electron-rich ligand that has shown excellent performance in the coupling of 3-pyridylboronic acid with various aryl halides, including chlorides.[5]
Tri-tert-butylphosphine (P(tBu)₃) P(C(CH₃)₃)₃Known for its high reactivity, particularly with less reactive aryl chlorides.[14] Its significant steric bulk can be advantageous in preventing catalyst deactivation.
Bidentate Phosphine Ligands

While often surpassed by the more modern bulky monodentate ligands for this specific application, some bidentate ligands can still be effective.

LigandStructureKey Features & Applications
dppf 1,1'-Bis(diphenylphosphino)ferroceneA versatile and widely used ligand that has been successfully employed in the coupling of pyridylboronic acid derivatives, although it may require higher temperatures and catalyst loadings compared to Buchwald-type ligands.[12][13]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.[2][8]

General Protocol for Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid

This protocol is adapted from methodologies utilizing Buchwald-type ligands.[2][5]

Reagents:

  • Aryl or heteroaryl halide (1.0 equiv)

  • 3-Pyridylboronic acid or its pinacol ester (1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add the aryl halide, 3-pyridylboronic acid (or its ester), palladium precatalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for In Situ Generation of the Active Catalyst

This protocol is suitable when using a palladium(II) source like Pd(OAc)₂.[14]

Reagents:

  • Aryl or heteroaryl halide (1.0 equiv)

  • 3-Pyridylboronic acid or its pinacol ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., PCy₃, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Follow steps 1-8 from the general protocol, substituting the palladium precatalyst and ligand with Pd(OAc)₂ and the chosen phosphine ligand.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura coupling of 3-pyridylboronic acid with various coupling partners using different ligand systems. Note that reaction conditions may vary.

Table 1: Coupling of 3-Pyridylboronic Acid with Aryl Chlorides

Aryl ChlorideLigandBaseSolventTemp (°C)Yield (%)Reference
2-ChloropyridinePCy₃K₃PO₄Dioxane/H₂O10095[5]
2-Amino-5-chloropyridineXPhosK₃PO₄Dioxane11085[5]
4-ChloroanisoleXPhosK₃PO₄Dioxane11092[7]

Table 2: Coupling of 3-Pyridylboronic Acid with Aryl Bromides

Aryl BromideLigandBaseSolventTemp (°C)Yield (%)Reference
4-BromoanisoleSPhosK₃PO₄Dioxane8098[11]
1-Bromo-4-tert-butylbenzeneSPhosK₃PO₄Dioxane8097[11]
2-BromopyridinePCy₃K₃PO₄Dioxane/H₂O10090[5]

Visualizing the Process: Diagrams

To better understand the workflow and underlying mechanisms, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants - Aryl Halide - 3-Pyridylboronic Acid Derivative - Base (e.g., K3PO4) catalyst 2. Add Catalyst System - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) solvent 3. Add Degassed Solvent (e.g., Dioxane) heating 4. Heat under Inert Atmosphere solvent->heating monitoring 5. Monitor Progress (TLC, LC-MS) quench 6. Quench & Extract monitoring->quench purify 7. Purify (Column Chromatography) product 8. Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd2_oa R¹-Pd(II)L_n-X pd0->pd2_oa Oxidative Addition (R¹-X) pd2_tm R¹-Pd(II)L_n-R² pd2_oa->pd2_tm Transmetalation (R²-B(OR)₂ + Base) pd2_tm->pd0 Reductive Elimination re R¹-R² (Product) pd2_tm->re

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand_Selection_Logic start Challenge: Coupling 3-Pyridylboronic Acid instability Problem: Protodeboronation & Catalyst Inhibition start->instability solution Solution: Use Bulky, Electron-Rich Ligands & Stabilized Boron Reagents instability->solution ligands Recommended Ligand Classes solution->ligands buchwald Buchwald-Type (XPhos, SPhos) ligands->buchwald fu Fu-Type (PCy₃, P(tBu)₃) ligands->fu bidentate Bidentate (dppf) ligands->bidentate

Caption: Ligand selection guide for 3-pyridylboronic acid coupling.

Conclusion

The successful Suzuki-Miyaura coupling of 3-pyridylboronic acid derivatives is highly achievable with the appropriate choice of ligand and reaction conditions. Modern, sterically demanding, and electron-rich monodentate phosphine ligands, such as the Buchwald-type biaryl phosphines (XPhos, SPhos) and other bulky phosphines (PCy₃), have proven to be particularly effective.[2][5] Combining these advanced catalyst systems with stabilized boron reagents, such as pinacol esters, and carefully optimized, anhydrous reaction conditions provides a robust and reliable strategy for the synthesis of valuable 3-arylpyridine scaffolds. For any new substrate combination, a systematic optimization of the catalyst, ligand, base, and solvent is recommended to achieve the highest possible yield.

References

Application of (5-Chloro-2-methoxypyridin-3-yl)boronic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile and valuable building block in the field of agrochemical synthesis. Its unique structural features, combining a chlorinated and methoxylated pyridine ring with a reactive boronic acid moiety, make it an ideal candidate for the construction of complex molecular architectures with potential fungicidal, herbicidal, or insecticidal properties. This boronic acid derivative is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[1] This application note provides a detailed overview of the use of this compound in the synthesis of a potential novel fungicide, including a representative experimental protocol, quantitative data, and workflow diagrams.

Application in Fungicide Synthesis

The substituted pyridine motif is a common feature in a number of successful commercial fungicides. The presence of a chlorine atom and a methoxy group on the pyridine ring can significantly influence the biological activity and physicochemical properties of the final molecule, such as its binding affinity to the target protein, metabolic stability, and systemic movement within the plant.

A key application of this compound is in the synthesis of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs are a crucial class of fungicides that disrupt the fungal respiratory chain, leading to the inhibition of spore germination and mycelial growth. The synthesis of such fungicides often involves the coupling of a pyridine-containing fragment with another heterocyclic or aromatic ring system.

Key Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between a boronic acid and a halide or triflate.[1] In the context of agrochemical synthesis, this reaction enables the straightforward linkage of the (5-Chloro-2-methoxypyridin-3-yl) moiety to a variety of other chemical scaffolds.

A representative reaction scheme for the synthesis of a hypothetical pyridine-based fungicide precursor is shown below:

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 this compound product Fungicide Precursor reactant1->product Suzuki-Miyaura Coupling reactant2 Aryl Halide (e.g., 2-Bromo-4'-chlorobiphenyl) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) base Base (e.g., K2CO3) solvent Solvent (e.g., Toluene/Water) conditions Heat

Caption: Suzuki-Miyaura coupling reaction for fungicide precursor synthesis.

Experimental Protocols

Synthesis of a Hypothetical Pyridine-Based Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted aryl bromide to synthesize a fungicide precursor.

Materials:

  • This compound

  • 2-Bromo-4'-chlorobiphenyl (or other suitable aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.2 eq.), 2-bromo-4'-chlorobiphenyl (1.0 eq.), and potassium carbonate (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 50 mL).

  • Attach a condenser and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure fungicide precursor.

Workflow for Fungicide Precursor Synthesis:

start Combine Reactants, Catalyst, and Base inert_atm Establish Inert Atmosphere start->inert_atm add_solvent Add Degassed Solvents inert_atm->add_solvent reflux Heat to Reflux (12-24h) add_solvent->reflux workup Aqueous Workup reflux->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Fungicide Precursor purification->product

Caption: Experimental workflow for the synthesis of a fungicide precursor.

Quantitative Data

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction described above. The exact yields and purity will depend on the specific substrates, reaction conditions, and purification methods used.

ParameterValue
Reactant 1 This compound
Reactant 2 2-Bromo-4'-chlorobiphenyl
Catalyst Loading 5 mol %
Reaction Time 18 hours
Reaction Temperature 95 °C
Isolated Yield 75 - 85%
Purity (by HPLC) >98%

Signaling Pathway Inhibition (Hypothetical)

The synthesized fungicide precursor, after further chemical modification, could potentially inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.

cluster_etc Mitochondrial Electron Transport Chain succinate Succinate sdh Complex II (SDH) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH2) sdh->qh2 Reduction q Ubiquinone (Q) q->sdh complex_iii Complex III qh2->complex_iii fungicide Synthesized Fungicide fungicide->sdh Inhibition

Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.

Conclusion

This compound is a highly valuable intermediate for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for constructing complex molecules with potential fungicidal activity. The provided protocols and data serve as a foundation for researchers and scientists in the field of drug and agrochemical development to explore the full potential of this versatile building block.

References

Application Notes: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Functional Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile pyridylboronic acid derivative that serves as a critical building block in the synthesis of complex organic molecules. While its application is most prominent in medicinal chemistry for the development of targeted therapeutics, the synthetic methodologies and resulting compounds are highly relevant to the field of functional materials science.[1][2] The principles of creating molecules with specific, designed functions—such as inhibiting a particular protein—are analogous to developing materials with desired optical, electronic, or sensory properties.

This compound's primary utility lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][3][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][3][5] In the context of materials science, this allows for the precise assembly of molecular architectures, such as conjugated systems for organic electronics or tailored ligands for sensors. The chloro- and methoxy-substituents on the pyridine ring provide specific electronic properties and steric handles that can be used to fine-tune the characteristics of the final material.

A significant application, which bridges medicinal chemistry and functional materials, is the synthesis of kinase inhibitors.[6][7][8] Kinases are key nodes in cellular signaling pathways, and materials that can interact with them are of great interest for developing diagnostics, and targeted drug delivery systems. For instance, this compound is used to synthesize potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[6][7] The synthesis of these inhibitors serves as an excellent model for the construction of advanced functional organic materials.

Experimental Protocol: Suzuki-Miyaura Coupling for Functional Material Synthesis

This protocol details a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl or heteroaryl bromide (Ar-Br) to form a biaryl product. This is a foundational reaction for creating more complex functional materials.

Reaction Principle:

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the palladium(0) catalyst.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )
This compound942516-03-8187.40
Aryl/Heteroaryl Bromide (Ar-Br)VariableVariable
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))72287-26-4731.73
Sodium Carbonate (Na₂CO₃)497-19-8105.99
1,4-Dioxane123-91-188.11
Water (degassed)7732-18-518.02
Ethyl Acetate141-78-688.11
BrineN/AN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04
Procedure:
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.1 equivalents).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water per 1 mmol of aryl bromide) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Quantitative Data from Representative Synthesis:

The following table summarizes typical reaction parameters for the synthesis of a biaryl compound using the described protocol.

Coupling Partner (Ar-Br)Boronic Acid Equiv.Catalyst (mol%)Base (Equiv.)Solvent Ratio (Dioxane:H₂O)Temp (°C)Time (h)Yield (%)
4-bromo-N,N-dimethylaniline1.252.0 (Na₂CO₃)4:190485-95
3-Bromoquinoline1.252.0 (Na₂CO₃)4:190680-90
1-Bromo-4-nitrobenzene1.252.0 (Na₂CO₃)4:190390-98

Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.

Visualizations

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base (e.g., Na2CO3) base->transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow

This diagram outlines the sequential steps for the synthesis and purification of a functional material using the described Suzuki-Miyaura protocol.

Experimental_Workflow A 1. Reaction Setup (Reagents & Base) B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B Seal Vessel C 3. Catalyst & Solvent Addition B->C D 4. Heating & Stirring (80-100 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E 2-12h F 6. Work-up (Quench & Dilute) E->F Reaction Complete G 7. Extraction (EtOAc & Brine) F->G H 8. Drying & Concentration G->H I 9. Purification (Column Chromatography) H->I J 10. Final Product (Ar-Ar') I->J

Caption: Synthesis & Purification Workflow.

References

Troubleshooting & Optimization

Overcoming protodeborylation of (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Chloro-2-methoxypyridin-3-yl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during its use, with a specific focus on mitigating protodeborylation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeborylation and why is it a problem for this compound?

A1: Protodeborylation, or protodeborylation, is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] This is particularly problematic in Suzuki-Miyaura coupling reactions as it consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of 5-chloro-2-methoxypyridine as a byproduct. For heteroaromatic boronic acids like this compound, this side reaction can be more pronounced under the basic conditions typically required for the coupling reaction.[2]

Q2: What are the main factors that promote the protodeborylation of this compound?

A2: The primary factors that contribute to protodeborylation include:

  • Reaction pH: Basic conditions, especially with strong bases, significantly accelerate protodeborylation.[3]

  • Temperature: Higher reaction temperatures can increase the rate of protodeborylation.[4]

  • Solvent: The choice of solvent can influence the stability of the boronic acid. Protic solvents, especially in the presence of water, can be a source of protons for the reaction.[5][6][7]

  • Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid.

  • Presence of Water: While often necessary for Suzuki couplings, excess water can facilitate protodeborylation.[5]

Q3: How can I detect if protodeborylation is occurring in my reaction?

A3: You can monitor the progress of your reaction using techniques like TLC, LC-MS, or GC-MS. The presence of 5-chloro-2-methoxypyridine, the protodeborylated byproduct, in your reaction mixture is a clear indicator of this side reaction. Comparing the amount of this byproduct to your desired product can give you an idea of the extent of protodeborylation.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, several strategies exist to overcome the instability of boronic acids. One common approach is the use of boronic acid derivatives that act as "slow-release" sources. These include:

  • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

  • Diethanolamine adducts: These are often crystalline, stable solids that can be used directly in Suzuki coupling reactions, releasing the boronic acid in situ.

  • Potassium trifluoroborates: These salts can also serve as stable precursors to the boronic acid.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and minimize protodeborylation when using this compound in Suzuki-Miyaura coupling reactions.

Issue: Low Yield of Desired Product and Presence of Protodeborylated Byproduct

This is the most common issue arising from the decomposition of this compound. The following troubleshooting steps are recommended:

Step 1: Evaluate and Optimize the Base

The choice and amount of base are critical. Strong bases can accelerate protodeborylation.

  • Recommendation: Start with milder inorganic bases. Weaker bases like carbonates and phosphates are commonly used and can be effective.[8]

  • Experimental Protocol: Screen different bases while keeping other reaction parameters constant.

Table 1: Effect of Different Bases on Suzuki Coupling Yield (Representative Data)

BaseTypical Concentration (equiv.)Solvent SystemExpected Yield Range (%)Notes
K₃PO₄2.0Dioxane/H₂O70-95Often a good starting point for challenging substrates.
K₂CO₃2.0Toluene/H₂O or Dioxane/H₂O60-90A commonly used and effective base.[9]
Cs₂CO₃2.0Toluene or Dioxane75-98Highly soluble in organic solvents, often used for difficult couplings.[10]
Na₂CO₃2.0Toluene/H₂O65-92Another effective and widely used inorganic base.[9]
Triethylamine (TEA)3.0Toluene30-60Organic bases are generally less effective and can sometimes promote protodeborylation.

Disclaimer: The yield ranges in this table are representative and based on general Suzuki-Miyaura couplings. Actual yields will depend on the specific substrates and reaction conditions.

Step 2: Adjust the Reaction Temperature

High temperatures can promote the undesired side reaction.

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Experimental Protocol: If the initial reaction is run at a high temperature (e.g., >100 °C), try lowering it in 10-15 °C increments.

Table 2: Influence of Temperature on Suzuki Coupling Yield (Representative Data)

Temperature (°C)Reaction Time (h)Expected Yield (%)Notes
1101265Higher temperatures may lead to increased protodeborylation.[4]
1001278A good starting point for many Suzuki couplings.
802485Lower temperatures may require longer reaction times but can significantly reduce byproduct formation.
604875Reaction rate may become too slow for practical purposes.

Disclaimer: The data in this table is illustrative. The optimal temperature will be substrate-dependent.

Step 3: Optimize the Solvent System

The solvent can influence the stability of the boronic acid and the rate of protodeborylation.

  • Recommendation: Aprotic solvents are generally preferred. While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excessive amounts should be avoided.

  • Experimental Protocol: Screen different solvent systems, paying attention to the ratio of organic solvent to water.

Table 3: Effect of Solvent on Suzuki Coupling Yield (Representative Data)

Solvent SystemRatio (Organic:Water)Expected Yield Range (%)Notes
1,4-Dioxane / H₂O4:1 to 10:170-95A very common and effective solvent system for Suzuki couplings.[5]
Toluene / H₂O10:165-90Another widely used biphasic system.
THF / H₂O4:160-85THF is another suitable aprotic solvent.
DMF / H₂O4:150-80DMF can sometimes lead to side reactions at high temperatures.

Disclaimer: The yield ranges are representative and can vary based on other reaction parameters.

Step 4: Consider Using a Stabilized Form of the Boronic Acid

If optimizing the reaction conditions does not sufficiently suppress protodeborylation, using a more stable derivative of the boronic acid is a highly effective strategy.

  • Recommendation: Synthesize the MIDA boronate or the diethanolamine adduct of this compound. These derivatives provide a slow release of the boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[1]

  • Experimental Protocol for Diethanolamine Adduct Formation (General):

    • Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane.

    • Add diethanolamine (1.0 equiv) dropwise with stirring.

    • A precipitate of the diethanolamine adduct will form.

    • Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • This stable adduct can be used directly in the Suzuki coupling reaction, typically with protic co-solvents to facilitate the release of the boronic acid.

Visual Guides

Suzuki-Miyaura Coupling and Protodeborylation Pathway

G cluster_suzuki Suzuki-Miyaura Coupling (Desired Reaction) cluster_proto Protodeborylation (Side Reaction) A This compound E Transmetalation A->E B Aryl Halide (Ar-X) D Oxidative Addition B->D C Pd(0) Catalyst C->D D->E F Reductive Elimination E->F F->C regenerates G Coupled Product F->G H Base H->E activates P1 This compound P3 Protodeborylation P1->P3 P2 Proton Source (H₂O, etc.) P2->P3 P4 5-Chloro-2-methoxypyridine (Byproduct) P3->P4

Caption: Desired Suzuki-Miyaura coupling pathway versus the competing protodeborylation side reaction.

Troubleshooting Workflow for Protodeborylation

G start Low Yield & Protodeborylation Observed step1 Step 1: Optimize Base (e.g., K₃PO₄, K₂CO₃) start->step1 check1 Problem Solved? step1->check1 step2 Step 2: Lower Reaction Temperature check2 Problem Solved? step2->check2 step3 Step 3: Optimize Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) check3 Problem Solved? step3->check3 step4 Step 4: Use Stabilized Boronic Acid Derivative (MIDA ester or Diethanolamine adduct) end Improved Yield, Minimized Protodeborylation step4->end check1->step2 No check1->end Yes check2->step3 No check2->end Yes check3->step4 No check3->end Yes

Caption: A stepwise guide to troubleshooting and overcoming protodeborylation.

References

Technical Support Center: Suzuki Coupling with (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often due to its electron-deficient nature, which can lead to several complications. The primary factors to investigate are:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactive species.[1][2]

  • Slow Transmetalation: Electron-deficient heteroaryl boronic acids can exhibit slow transfer of the aryl group from boron to the palladium center.[3]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.[4][5]

  • Reagent Quality: Ensure the boronic acid, aryl halide, catalyst, ligand, and solvents are pure and dry.

Q2: I suspect protodeboronation is a major issue in my reaction. How can I minimize it?

A2: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids.[6] To minimize it, consider the following strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[4] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation.[7] Use rigorously dried solvents and reagents.

  • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can reduce the rate of protodeboronation.[5][6] These derivatives can act as a slow-release source of the boronic acid in the reaction.[8]

  • Lower Reaction Temperature: While this may slow down the desired reaction, it can also disproportionately reduce the rate of protodeboronation.

Q3: What are the recommended catalyst and ligand systems for coupling this electron-deficient pyridine boronic acid?

A3: Due to the challenges of coupling electron-deficient pyridines, a highly active catalyst system is often required.

  • Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[4][9] These ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.[9]

  • Palladium Source: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with an appropriate ligand.[3] Using a pre-catalyst can also be beneficial.

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The choice of base and solvent is highly substrate-dependent and often requires screening.

  • Base Selection: While milder bases like K₂CO₃ or KF are recommended to avoid protodeboronation, for less reactive aryl halides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to achieve a reasonable reaction rate.[7]

  • Solvent System: Aprotic solvents like dioxane, THF, or toluene are commonly used.[10] The addition of a co-solvent like water can sometimes be beneficial, but it must be carefully controlled to avoid excessive protodeboronation.[11] Ensure your starting materials are soluble in the chosen solvent system.[10]

Q5: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is primarily caused by the presence of oxygen in the reaction mixture.[12][13] To minimize this side reaction:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[2][13]

  • Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[2]

  • Use a Pd(0) Source: Using a Pd(0) catalyst or a pre-catalyst that efficiently generates the active Pd(0) species can help to minimize side reactions catalyzed by Pd(II).[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich ligands (e.g., SPhos, XPhos).[9][12]
Inefficient transmetalation.Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) if using a less reactive coupling partner.[7] Ensure the boronic acid is of high quality.
Poor starting material solubility.Screen different solvents or solvent mixtures in which all components are soluble.[10]
Significant Protodeboronation Presence of water or protic impurities.Use anhydrous solvents and reagents.[7]
Base is too strong or reaction temperature is too high.Switch to a milder base (e.g., KF, K₂CO₃).[4] Lower the reaction temperature.
Inherent instability of the boronic acid.Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[5][6]
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[13] Maintain a strict inert atmosphere (argon or nitrogen).[2]
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source or a precatalyst system that rapidly generates the active Pd(0) species.[12]
Unreacted Starting Material (Aryl Halide) Low reactivity of the aryl halide (especially chlorides).Use a more active catalyst system with bulky, electron-rich ligands.[4] Increase the reaction temperature.[9]
Insufficient amount of boronic acid.Use a slight excess of the boronic acid (1.2-1.5 equivalents).[4]

Experimental Protocols

Standard Protocol for Suzuki Coupling with this compound

Note: This is a general procedure and may require optimization for your specific aryl halide.

Reagents and Equipment:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound, base, palladium catalyst, and ligand.[14]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure all oxygen is removed.[9]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Product Reductive\nElimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative\nAddition Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvents) start->check_reagents check_reagents->start Reagents Poor optimize_conditions Systematically Optimize Conditions check_reagents->optimize_conditions Reagents OK screen_catalyst Screen Catalyst & Ligand (e.g., Buchwald Ligands) optimize_conditions->screen_catalyst screen_base Screen Base (e.g., K2CO3, KF, K3PO4) optimize_conditions->screen_base screen_solvent Screen Solvent (Anhydrous Dioxane, THF) optimize_conditions->screen_solvent check_side_reactions Analyze for Side Reactions screen_catalyst->check_side_reactions screen_base->check_side_reactions screen_solvent->check_side_reactions protodeboronation Protodeboronation Observed? check_side_reactions->protodeboronation Analysis Done mitigate_proto Use Milder Base / Lower Temp Use Boronic Ester / Trifluoroborate protodeboronation->mitigate_proto Yes homocoupling Homocoupling Observed? protodeboronation->homocoupling No mitigate_proto->homocoupling mitigate_homo Ensure Thorough Degassing Use Pd(0) Source homocoupling->mitigate_homo Yes rerun Re-run Optimized Reaction homocoupling->rerun No mitigate_homo->rerun

Caption: A troubleshooting workflow for low yield in Suzuki coupling reactions.

References

Technical Support Center: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

Answer: Low yields in Suzuki-Miyaura reactions involving substituted pyridylboronic acids can stem from several factors. The primary areas to troubleshoot are:

  • Catalyst Activity and Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Ensure you are using a high-quality catalyst and consider ligands that are known to perform well with heteroaromatic substrates.

  • Inefficient Oxidative Addition: The carbon-chlorine bond of your coupling partner might be less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle challenging. The electron-donating methoxy group on the pyridine ring can also influence the reactivity of the C-Cl bond.

  • Side Reactions: The primary competing reactions are protodeboronation and homocoupling of the boronic acid. These side reactions consume the starting material and reduce the yield of the desired product.

  • Reaction Conditions: Suboptimal reaction conditions, including the choice of base, solvent, temperature, and reaction time, can significantly impact the reaction outcome.

Question 2: I am observing significant formation of 5-chloro-2-methoxypyridine as a byproduct. What is causing this and how can it be minimized?

Answer: The formation of 5-chloro-2-methoxypyridine is due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroarylboronic acids.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence. Ensure your solvents are properly dried and degassed.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can mitigate protodeboronation. The boronic acid can be slowly released in situ under the reaction conditions.

Question 3: My main byproduct is a symmetrical biaryl, 5,5'-dichloro-2,2'-dimethoxy-3,3'-bipyridine. How can I prevent this homocoupling reaction?

Answer: The formation of the symmetrical biaryl is a result of the homocoupling of two molecules of this compound. This side reaction is often promoted by the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are effective.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration to prevent oxygen from entering the reaction vessel.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screening different palladium sources and ligands may be beneficial.

Understanding the Side Reactions

The two primary side reactions that compete with the desired Suzuki-Miyaura cross-coupling are protodeboronation and homocoupling.

Protodeboronation

This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. It is often facilitated by aqueous basic conditions. For this compound, this results in the formation of 5-chloro-2-methoxypyridine.

Homocoupling

This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound. In the case of this compound, the homocoupling product is 5,5'-dichloro-2,2'-dimethoxy-3,3'-bipyridine. This side reaction is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst.

Data on Side Reactions

While specific quantitative data for the side reactions of this compound is not extensively available in the public domain, the following table summarizes the general influence of various reaction parameters on the prevalence of the major side reactions based on established principles for similar compounds.

ParameterEffect on ProtodeboronationEffect on HomocouplingRecommendation for Minimizing Side Reactions
Base Strength Increases with stronger bases (e.g., NaOH)Can be influenced by base choiceUse milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.
Water Content Increases with higher water concentrationCan be a factorUse anhydrous solvents or minimize water content.
Oxygen Presence Minimal direct effectSignificantly increasesThoroughly degas all reagents and maintain an inert atmosphere.
Temperature Can increase at higher temperaturesCan increase at higher temperaturesOptimize temperature; avoid excessively high temperatures.
Boronic Acid Stability Inherently susceptibleCan be a factorConsider converting to a more stable boronic ester (e.g., pinacol ester).

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify (Chromatography) dry->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Side_Reactions start This compound + Aryl Halide desired Desired Cross-Coupling Product start->desired Suzuki-Miyaura Coupling protodeboronation Protodeboronation Product (5-Chloro-2-methoxypyridine) start->protodeboronation Protodeboronation (H₂O, Base) homocoupling Homocoupling Product (Symmetrical Bipyridine) start->homocoupling Homocoupling (O₂)

Caption: Competing reaction pathways in the Suzuki-Miyaura coupling of this compound.

Technical Support Center: Optimizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of Suzuki-Miyaura couplings involving (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate often stem from a few key issues. This compound is an electron-deficient heteroaryl boronic acid, and the chlorine substituent makes the coupling partner a less reactive aryl chloride. The primary factors to troubleshoot are:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond. More active catalyst systems, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often necessary to promote the rate-limiting oxidative addition step.[1][2]

  • Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength and solubility are critical. For challenging couplings like this, strong inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate.[2]

  • Reaction Temperature: The activation of the carbon-chlorine bond is energetically demanding. Insufficient temperature can lead to a stalled reaction. Increasing the temperature, often in the range of 80-120 °C, is typically required.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst deactivation and promote unwanted side reactions like homocoupling. Ensuring all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) is critical.[1]

  • Boronic Acid Instability: Pyridylboronic acids can be susceptible to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, especially in aqueous basic conditions.[1][3]

Q2: What are the most common side reactions observed with this type of coupling, and how can they be minimized?

A2: The most common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the loss of the boronic acid group from your starting material. To minimize this, you can:

    • Use anhydrous solvents where possible.

    • Consider using the corresponding pinacol ester or a trifluoroborate salt of the boronic acid, which are generally more stable.[1]

    • Employ a weaker or less nucleophilic base if conditions allow.

  • Homocoupling: This is the formation of a biaryl product from two molecules of your boronic acid (Ar-B(OH)₂ → Ar-Ar) or your aryl halide. This is often promoted by the presence of oxygen.

    • Thoroughly degas all solvents and reagents.

    • Ensure a good inert atmosphere is maintained throughout the reaction.

Q3: I am observing the formation of a significant amount of starting material, even after extended reaction times. What does this indicate?

A3: Recovery of starting materials suggests that the catalytic cycle is not proceeding efficiently. The most likely bottleneck is the oxidative addition of the palladium catalyst to the C-Cl bond of your coupling partner. To address this:

  • Switch to a More Active Catalyst/Ligand System: Employ bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the active monoligated Pd(0) species necessary for C-Cl bond activation.[2]

  • Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.

Q4: Can the pyridine nitrogen on the boronic acid interfere with the reaction?

A4: Yes, the Lewis basic nitrogen atom on the pyridine ring can coordinate to the palladium center.[1] This can lead to catalyst inhibition or deactivation by forming inactive palladium species, thereby slowing down or halting the catalytic cycle. Using bulky ligands can often mitigate this issue by sterically shielding the palladium center and disfavoring the formation of such inactive complexes.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the coupling of this compound.

Guide 1: Low or No Product Formation
Symptom Potential Cause Recommended Action
No reaction, starting materials recoveredInactive catalyst system for C-Cl bond activationSwitch to a more active catalyst system. Use a Pd(II) precatalyst like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or a preformed palladacycle.
Insufficient temperatureIncrease the reaction temperature in 10-20 °C increments (typically 80-120 °C). Consider using a higher-boiling solvent like toluene or dioxane.
Ineffective baseScreen stronger bases. Replace Na₂CO₃ or K₂CO₃ with K₃PO₄ or Cs₂CO₃.[2]
Low conversion, mixture of starting materials and productCatalyst deactivationEnsure rigorous degassing of all solvents and maintain a strict inert atmosphere. Use fresh, high-purity reagents.
Slow transmetalationUse a stronger base (K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate anion.
Guide 2: Formation of Byproducts
Symptom Potential Cause Recommended Action
Significant peak corresponding to the deboronated starting boronic acidProtodeboronationUse anhydrous solvents. Consider converting the boronic acid to its more stable pinacol ester or MIDA boronate form.[4][5]
Use a less aqueous or non-aqueous solvent system if possible.
Byproduct with mass corresponding to homocoupling of the boronic acidOxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles.
Ensure all reagent transfers are done under a positive pressure of inert gas.
Complex mixture of unidentified byproductsReaction temperature too high, leading to decompositionLower the reaction temperature. Screen different, milder bases.

Quantitative Data

The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of chloropyridine derivatives that are structurally similar to this compound. These serve as a valuable starting point for optimization.

Table 1: Comparison of Reaction Conditions for Suzuki Couplings of Analogous Chloropyridines

Coupling Partner 1Coupling Partner 2Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O10012-24Varies[2]
3-Chloro-5-fluoro-2-methoxypyridineArylboronic acidPd₂(dba)₃ (1.5), XPhos (3)Cs₂CO₃ (2)Toluene11012-24Varies[2]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2), SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O10018High[6]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃ (1.25)Toluene100-80-95[7]
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1), Ad₂PⁿBu (3)LiOᵗBu (6)Dioxane/H₂O1002494[8]

Note: Yields are highly dependent on the specific coupling partners used. The conditions listed provide a robust starting point for optimization.

Experimental Protocols

The following are detailed experimental procedures that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure using a Pd(OAc)₂/SPhos Catalyst System
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid, 1.0 equiv), this compound (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: If the aryl halide is a liquid, add it now via syringe. Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Vial Preparation: In a microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent such as 1,4-dioxane/water (4:1).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and troubleshooting the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)(R²)L₂ OxAdd->Trans Transmetalation (R²-B(OH)₂) + Base Trans->Pd0 Reductive Elimination (R¹-R²) Product Coupled Product (R¹-R²) Trans->Product RX Aryl Halide (R¹-X) RX->OxAdd Boronic Boronic Acid (R²-B(OH)₂) Boronic->Trans Base Base Base->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_check Is the catalyst system active enough for a C-Cl bond? start->catalyst_check temp_check Is the reaction temperature sufficient? catalyst_check->temp_check No catalyst_solution Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_check->catalyst_solution Yes base_check Is the base effective? temp_check->base_check No temp_solution Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_solution Yes oxygen_check Is the system properly degassed? base_check->oxygen_check No base_solution Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base_check->base_solution Yes oxygen_solution Degas solvents thoroughly. Maintain a strict inert atmosphere. oxygen_check->oxygen_solution Yes success Improved Yield oxygen_check->success No catalyst_solution->temp_check temp_solution->base_check base_solution->oxygen_check oxygen_solution->success

Caption: A logical workflow for troubleshooting low-yield couplings.

References

Technical Support Center: Purification of Products from (5-Chloro-2-methoxypyridin-3-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products synthesized using (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions. The most common of these is the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl halide. Another key application is in the Buchwald-Hartwig amination, where a carbon-nitrogen bond is formed. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1]

Q2: What are the typical impurities I might encounter after a Suzuki-Miyaura coupling reaction with this compound?

A2: Common impurities include residual starting materials (the boronic acid and your coupling partner), homocoupled byproducts of the boronic acid (a biphenyl-like dimer of the starting boronic acid), and protodeboronated starting material (where the boronic acid group is replaced by a hydrogen). Additionally, impurities from the phosphine ligand of the palladium catalyst can sometimes be observed.

Q3: Why is my pyridine-containing product showing significant peak tailing during silica gel column chromatography?

A3: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom in the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica. This interaction leads to poor peak shape and can make separation difficult.

Q4: How can I prevent my this compound from degrading during my reaction?

A4: Pyridylboronic acids can be susceptible to protodeboronation, especially under harsh reaction conditions (e.g., high temperatures or extreme pH). To minimize degradation, it is advisable to use milder reaction conditions where possible. Additionally, ensuring an inert atmosphere can prevent oxidative side reactions. For particularly sensitive substrates, conversion of the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be a beneficial strategy.

Troubleshooting Guides

Issue 1: Difficulty in Separating Product from Starting Boronic Acid by Column Chromatography

Symptoms:

  • Co-elution of the desired product and unreacted this compound.

  • Streaking of the boronic acid on the TLC plate and column.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Polarity Similarity The product and the boronic acid may have very similar polarities.
Solution 1: Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will move to the aqueous layer, while the less acidic product should remain in the organic layer. Neutralize the aqueous layer and extract to recover the boronic acid if needed.
Solution 2: Derivatization: Convert the crude mixture, including the unreacted boronic acid, into its corresponding boronate ester (e.g., by reacting with pinacol). The resulting ester will be significantly less polar and can be more easily separated from the desired product by silica gel chromatography.
Interaction with Silica Boronic acids can interact strongly and sometimes irreversibly with silica gel.
Solution: Use a Different Stationary Phase: Consider using neutral alumina for your column chromatography, which can reduce the strong interactions observed with silica gel.
Issue 2: Low Yield of Desired Product with Significant Homocoupling of the Boronic Acid

Symptoms:

  • A significant amount of a byproduct is isolated, which is identified as the dimer of this compound.

  • The yield of the desired cross-coupled product is lower than expected.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Presence of Oxygen Oxygen can promote the palladium-catalyzed oxidative homocoupling of the boronic acid.
Solution 1: Thorough Degassing: Ensure your reaction solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
Solution 2: Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction flask.
High Concentration of Pd(II) Species The homocoupling is often mediated by Pd(II) species.
Solution: Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homocoupling side reaction.
Issue 3: Product is Difficult to Elute or is Lost on a Silica Gel Column

Symptoms:

  • The product appears to "stick" to the silica gel column, requiring very polar solvent systems for elution.

  • Low recovery of the product after column chromatography.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Strong Interaction with Acidic Silica The basic pyridine nitrogen of the product interacts strongly with the acidic silanol groups on the silica surface.
Solution 1: Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will preferentially interact with the active silanol sites, reducing the interaction with your product and improving peak shape and recovery.
Solution 2: Use a Different Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider using reverse-phase chromatography (e.g., C18 silica) if your product has sufficient hydrophobic character.
Solution 3: Preparative HPLC: For challenging separations and high-purity requirements, preparative reverse-phase HPLC can be an effective purification method.

Experimental Protocols & Methodologies

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction and Workup

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

  • Reaction Setup:

    • To a dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.

Preparative HPLC Purification Conditions

For high-purity requirements, a general reverse-phase HPLC method can be employed and optimized.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A typical gradient could be 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm)
Injection Volume Dependent on column size and sample concentration

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reagents: - Boronic Acid - Aryl Halide - Catalyst & Base inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat cool Cool to RT & Quench heat->cool extract Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography (e.g., Silica Gel) dry->chromatography hplc Alternative: Prep-HPLC dry->hplc characterize Characterize Pure Product chromatography->characterize hplc->characterize

Caption: A general experimental workflow for Suzuki-Miyaura coupling and subsequent product purification.

troubleshooting_logic cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions start Purification Issue Identified coelution Co-elution with Starting Material start->coelution low_yield Low Yield & Homocoupling Byproduct start->low_yield peak_tailing Peak Tailing or Low Recovery on Column start->peak_tailing extraction Acid/Base Extraction coelution->extraction Polarity Issue derivatization Derivatize to Boronate Ester coelution->derivatization Polarity Issue degas Improve Degassing/ Inert Atmosphere low_yield->degas Oxygen Present additive Add Reducing Agent (e.g., K-formate) low_yield->additive Pd(II) Mediated mobile_phase Add Triethylamine to Eluent peak_tailing->mobile_phase Silica Interaction alt_stationary Use Alumina or Reverse Phase peak_tailing->alt_stationary Silica Interaction

Caption: A logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Catalyst Deactivation in Reactions with (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving (5-Chloro-2-methoxypyridin-3-yl)boronic acid.

Troubleshooting Guide

Low yields, incomplete conversion, and the formation of byproducts are common indicators of catalyst deactivation. The following guide provides a systematic approach to identifying and resolving these issues.

Question: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot it?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling involving this compound can arise from several factors, primarily related to the properties of the pyridylboronic acid and the sensitivity of the palladium catalyst.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and subsequent deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is less susceptible to inhibition.

  • Protodeboronation of the Boronic Acid: this compound can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of a strong base and water.[1] This depletes the nucleophilic partner and halts the catalytic cycle.

    • Solution 1: Anhydrous Conditions: Whenever feasible, conducting the reaction under anhydrous conditions can minimize protodeboronation. However, be aware that some bases require water for optimal activity.[1]

    • Solution 2: Milder Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to reduce the rate of protodeboronation.

  • Inactive Catalyst Species: The active catalytic species in Suzuki-Miyaura coupling is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Incomplete reduction can lead to low catalytic activity.

    • Solution: Ensure your palladium source and ligand are active. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst like a palladacycle.[2]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired cross-coupled product.[2][3]

    • Solution: Thoroughly degas all solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.

    • Solution: A systematic optimization of these parameters is often necessary. For challenging substrates like substituted pyridylboronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and higher temperatures may be required to facilitate the transmetalation step.[2]

Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?

A1: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[3] To minimize this:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction by degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen.[2]

  • Use an Active Pd(0) Source: Employing a catalyst that is already in the Pd(0) state or a precatalyst that rapidly and efficiently converts to Pd(0) can reduce the concentration of Pd(II) available for homocoupling.

  • Ligand Selection: The use of bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[2]

Q2: Can the chloro and methoxy substituents on the pyridine ring affect the reaction?

A2: Yes, these substituents can influence the electronic properties and steric hindrance of the boronic acid. The electron-donating methoxy group can increase the Lewis basicity of the pyridine nitrogen, potentially enhancing its ability to coordinate to and inhibit the palladium catalyst. The chloro substituent, being electron-withdrawing, can also modulate the reactivity of the boronic acid. The substitution pattern may also introduce steric hindrance that can slow down key steps in the catalytic cycle, such as transmetalation.[4]

Q3: What are the best practices for handling and storing this compound to ensure its purity and reactivity?

A3: Boronic acids can be susceptible to degradation over time.

  • Storage: Store the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Purity Check: Before use, it is advisable to check the purity of the boronic acid, as impurities can negatively impact the catalytic reaction.

  • Anhydride Formation: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). While often still reactive, the presence of boroxines can affect the stoichiometry of the reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling with Substituted Pyridylboronic Acids

ParameterConditionExpected Outcome with this compoundRationale
Catalyst/Ligand Pd(PPh₃)₄Potentially low yieldProne to inhibition by the pyridine nitrogen.
Pd₂(dba)₃ / SPhosImproved yieldBulky, electron-rich ligand mitigates catalyst inhibition and promotes efficient coupling.[1]
Base Na₂CO₃ (aq)Moderate yield, risk of protodeboronationCommon base, but aqueous conditions can promote boronic acid degradation.
K₃PO₄ (anhydrous)Higher yieldStronger base facilitates transmetalation, anhydrous conditions reduce protodeboronation.[2]
Atmosphere AirLow yield, significant byproductsOxygen leads to catalyst decomposition and boronic acid homocoupling.[2][3]
Inert (Ar or N₂)High yield, cleaner reactionPrevents oxidative degradation of the catalyst.[2]

Visualizations

Troubleshooting Flowchart for Catalyst Deactivation

Troubleshooting_Catalyst_Deactivation start Low or No Yield Observed check_catalyst Is the Catalyst System Appropriate? start->check_catalyst check_deboronation Is Protodeboronation Occurring? check_catalyst->check_deboronation Yes solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_atmosphere Is the Reaction Atmosphere Inert? check_deboronation->check_atmosphere No solution_deboronation Use Anhydrous Conditions and/or a Milder Base check_deboronation->solution_deboronation Yes check_conditions Are Reaction Conditions Optimized? check_atmosphere->check_conditions Yes solution_atmosphere Thoroughly Degas Solvents and Reagents check_atmosphere->solution_atmosphere No solution_conditions Optimize Base, Solvent, and Temperature check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->success solution_deboronation->success solution_atmosphere->success solution_conditions->success

Caption: Troubleshooting workflow for catalyst deactivation.

Catalytic Cycle and Deactivation Pathways

Suzuki_Cycle_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition Pyridine Oxidation Oxidative Degradation Pd0->Oxidation O₂ PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl Protodeboronation Protodeboronation (Loss of Nucleophile) Transmetalation->Protodeboronation H₂O, Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product

Caption: Suzuki cycle and common deactivation pathways.

References

Technical Support Center: Managing Homocoupling of (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The focus is on managing and minimizing the formation of the homocoupling byproduct, 2,2'-dimethoxy-5,5'-dichlorobipyridine.

Troubleshooting Guide

Undesired homocoupling of this compound can significantly reduce the yield of the target cross-coupled product and complicate purification. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Significant Formation of Homocoupling Byproduct

Possible Cause 1: Presence of Oxygen

Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2]

Solutions:

  • Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by:

    • Inert Gas Sparging: Bubbling a stream of argon or nitrogen through the solvent for 15-30 minutes.[1]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, perform three to five cycles of freezing the solvent, applying a vacuum, and thawing under an inert atmosphere.[1]

  • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

Possible Cause 2: Use of a Palladium(II) Precatalyst

Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst, especially at the beginning of the reaction.[1]

Solutions:

  • Use a Pd(0) Source: Employ a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step.

  • Use Precatalysts: Consider using modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.

Possible Cause 3: Suboptimal Ligand Choice

The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus the undesired homocoupling. For electron-deficient pyridylboronic acids, this choice is particularly important.

Solutions:

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos and XPhos are often effective in accelerating the reductive elimination step of the desired product, thereby outcompeting the homocoupling pathway.[3][4] Their steric bulk can also hinder the formation of palladium species that lead to homocoupling.[1]

Possible Cause 4: Inappropriate Base Selection

The base is necessary to activate the boronic acid for transmetalation, but a strong base can sometimes promote side reactions, including homocoupling.[5]

Solutions:

  • Use Weaker Inorganic Bases: Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases such as NaOH or KOH.[6]

  • Screen Bases: The optimal base is substrate-dependent. It is advisable to screen a few different bases to find the best conditions for a specific reaction.

Possible Cause 5: High Reaction Temperature

Excessive heat can lead to catalyst decomposition and an increase in side reactions.

Solution:

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.

Troubleshooting Workflow Diagram

troubleshooting_workflow start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen degas Action: Rigorous Degassing (Sparging or Freeze-Pump-Thaw) check_oxygen->degas Yes check_catalyst Evaluate Palladium Source check_oxygen->check_catalyst No degas->check_catalyst change_catalyst Action: Use Pd(0) Source or Modern Precatalyst check_catalyst->change_catalyst Using Pd(II) check_ligand Assess Ligand Choice check_catalyst->check_ligand Using Pd(0) change_catalyst->check_ligand change_ligand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->change_ligand Using simple phosphines check_base Review Base Selection check_ligand->check_base Using bulky ligands change_ligand->check_base change_base Action: Use Weaker Inorganic Base (e.g., K3PO4, K2CO3) check_base->change_base Using strong base check_temp Consider Reaction Temperature check_base->check_temp Using weak base change_base->check_temp optimize_temp Action: Lower Reaction Temperature check_temp->optimize_temp High temperature end Homocoupling Minimized check_temp->end Optimized optimize_temp->end

Caption: A logical workflow for troubleshooting and minimizing the homocoupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of homocoupling for this compound?

A1: There are two main pathways for the homocoupling of arylboronic acids:

  • Oxygen-Mediated Homocoupling: In the presence of oxygen, the active Pd(0) catalyst is oxidized to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[7][8]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with two equivalents of the boronic acid to produce the dimer and Pd(0), which then enters the desired catalytic cycle.[1]

Homocoupling Mechanisms Diagram

Caption: Proposed mechanisms for the homocoupling of arylboronic acids.

Q2: How does the electronic nature of this compound affect its tendency to undergo homocoupling?

A2: this compound is considered an electron-deficient heteroaryl boronic acid due to the presence of the chloro substituent and the pyridine nitrogen. Electron-deficient arylboronic acids can be more prone to homocoupling under certain conditions.[9] They also can have slower rates of transmetalation in the desired Suzuki-Miyaura coupling, which may allow the competing homocoupling pathway to become more significant.[10]

Q3: Can the choice of solvent impact the extent of homocoupling?

A3: Yes, the solvent can influence the reaction. Aprotic solvents like toluene and dioxane are commonly used. Often, a mixture with water is employed to facilitate the dissolution of the base. It is crucial that any solvent used is thoroughly degassed to minimize oxygen-mediated homocoupling. The use of anhydrous solvents can also help to prevent protodeboronation, another common side reaction with pyridylboronic acids.[11]

Data Presentation

The following tables provide a summary of expected outcomes based on the selection of different reaction parameters for the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling. The data is representative and compiled from literature on analogous systems.

Table 1: Comparison of Ligands

LigandCatalyst SystemExpected Yield of Cross-Coupled ProductExpected Level of HomocouplingNotes
PPh₃Pd(PPh₃)₄ModerateModerate to HighStandard ligand, may not be optimal for this electron-deficient substrate.
XPhos Pd₂(dba)₃High to Excellent Low Bulky, electron-rich ligand, often effective at suppressing homocoupling.[3]
SPhos Pd₂(dba)₃High to Excellent Low Similar to XPhos, demonstrates high activity for challenging couplings.[4][12]
dppfPd(dppf)Cl₂GoodLow to ModerateA common and effective ligand, but may be less active than Buchwald-type ligands.

Table 2: Comparison of Bases

BaseStrengthExpected Yield of Cross-Coupled ProductExpected Level of HomocouplingNotes
NaOHStrongModerateHighStrong bases can promote side reactions, including homocoupling.[6]
K₃PO₄ Weak High to Excellent Low Often a good choice for minimizing homocoupling.[6]
K₂CO₃ Weak Good to High Low to Moderate A common and effective weak base.[6]
Cs₂CO₃ModerateHighLow to ModerateCan be very effective but is more expensive.

Table 3: Effect of Degassing on Homocoupling

ConditionAryl HalideCatalyst SystemYield of Cross-Coupled ProductYield of Homocoupling Byproduct
No Degassing4-BromoanisolePd(OAc)₂/SPhos~60%~25%
Nitrogen Sparging (30 min) 4-BromoanisolePd(OAc)₂/SPhos>90% <5%
Freeze-Pump-Thaw (3 cycles) 4-BromoanisolePd(OAc)₂/SPhos>95% <2%

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Boronic Acid, Aryl Halide, Base, Catalyst, and Ligand inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction Mixture (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify by Chromatography workup->purify product Final Product purify->product

References

Role of chloro substituent in (5-Chloro-2-methoxypyridin-3-yl)boronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (5-Chloro-2-methoxypyridin-3-yl)boronic acid. The information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases and can be exacerbated at elevated temperatures.[1][2]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of the corresponding phenol (5-chloro-2-methoxypyridin-3-ol) and boric acid.[3][4] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

Q2: What is the specific role of the chloro substituent in the stability of this molecule?

A2: The chloro substituent, being an electron-withdrawing group, influences the electronic properties of the pyridine ring and the boronic acid moiety. Electron-withdrawing groups can decrease the pKa of the boronic acid, making it a stronger Lewis acid.[5] This increased acidity can affect its stability, particularly in basic solutions where the formation of the more reactive boronate anion is facilitated, potentially accelerating protodeboronation.[1] The electronegativity of the chlorine atom polarizes the C-Cl bond, which can influence the reactivity of the entire molecule.[6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the longevity and integrity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.[7][8]Refrigeration minimizes the rates of both protodeboronation and oxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation from atmospheric oxygen.
Moisture Keep the container tightly sealed and in a dry environment.Boronic acids are often hygroscopic and moisture can facilitate protodeboronation.
Light Protect from light.While not always explicitly stated, protection from light is a general good practice for chemical storage to prevent photochemical degradation.

Q4: Can I use this compound in aqueous solutions?

A4: While many reactions involving boronic acids are performed in the presence of water, prolonged exposure to aqueous environments, especially under non-neutral pH conditions, can lead to degradation. If aqueous conditions are necessary, it is advisable to use the boronic acid promptly after dissolution and to buffer the solution to a pH where the compound exhibits maximum stability (often near neutral pH). For applications requiring high stability in solution, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.

Troubleshooting Guides

Issue 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.

Possible Cause Troubleshooting Step
Degradation of the boronic acid prior to reaction. - Confirm the purity of the boronic acid using HPLC or NMR before use. - Ensure the compound has been stored correctly. - Prepare solutions of the boronic acid immediately before use.
Protodeboronation during the reaction. - Optimize the base and solvent system. Strong bases and extended reaction times at high temperatures can promote protodeboronation. - Consider using milder bases (e.g., K₃PO₄, Cs₂CO₃) or a biphasic solvent system. - If possible, lower the reaction temperature and shorten the reaction time.
Oxidative degradation. - Degas all solvents thoroughly before use. - Run the reaction under a strict inert atmosphere (nitrogen or argon).

Issue 2: Appearance of an unexpected byproduct corresponding to the protodeboronated arene (5-chloro-2-methoxypyridine).

Possible Cause Troubleshooting Step
Presence of moisture in the reaction. - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use.
Sub-optimal pH conditions. - If applicable, monitor and adjust the pH of the reaction mixture. Protodeboronation can be accelerated at both high and low pH.[1]
Extended reaction time or high temperature. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Attempt the reaction at a lower temperature.

Issue 3: The solid this compound appears clumpy or discolored.

Possible Cause Troubleshooting Step
Absorption of moisture. - The clumping may indicate hydration. While it might still be usable, its effective molecular weight has changed, which will affect reaction stoichiometry. For best results, use a fresh, dry sample.
Degradation over time. - Discoloration can be a sign of decomposition. It is recommended to re-analyze the purity of the material before use.
Formation of boroxine anhydrides. - Boronic acids can reversibly form cyclic anhydrides (boroxines). This can sometimes be reversed by dissolving the solid in a suitable solvent. However, the presence of boroxines can complicate stoichiometry calculations.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For forced degradation studies, subject aliquots of the stock solution to the following stress conditions:

      • Acidic: Add 1N HCl and heat at 60°C.

      • Basic: Add 1N NaOH and heat at 60°C.

      • Oxidative: Add 3% H₂O₂ and keep at room temperature.

      • Thermal: Heat the solid material at 105°C.

      • Photolytic: Expose the solution to UV light.

    • At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

    • Inject the samples onto the HPLC system and monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

Visualizations

DegradationPathways main This compound protodeboronated 5-Chloro-2-methoxypyridine main->protodeboronated  Protodeboronation (H₂O, H⁺/OH⁻) oxidized 5-Chloro-2-methoxypyridin-3-ol main->oxidized  Oxidation ([O]) boric_acid Boric Acid main->boric_acid ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (1N HCl, 60°C) stock->acid base Basic (1N NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂) stock->oxidative thermal Thermal (105°C solid) stock->thermal photo Photolytic (UV light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

References

Technical Support Center: Optimizing Solvent Systems for Pyridylboronic Acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyridylboronic acid Suzuki reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a pyridylboronic acid resulting in a low yield?

Answer: Low yields in Suzuki reactions involving pyridylboronic acids are a common challenge and can be attributed to several factors:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]

  • Protodeboronation: Pyridylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent in the presence of aqueous bases.

  • Slow Transmetalation: The transfer of the pyridyl group from the boronic acid to the palladium complex can be sluggish, especially for electron-deficient heteroaryl boron compounds.[3][4]

  • Poor Solubility: The pyridylboronic acid may have poor solubility in the chosen solvent system, limiting its availability for reaction.

To address low yields, a systematic optimization of the reaction conditions is necessary. This includes screening different solvents, bases, and catalyst systems.

Question 2: What are the most common side reactions, and how can they be minimized?

Answer: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolysis of the C-B bond. To minimize this, consider the following:

    • Use of Boronic Acid Derivatives: More stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are less prone to this side reaction.

    • Anhydrous Solvents: Employing anhydrous solvents can reduce the risk of protodeboronation.[3]

    • Milder Reaction Conditions: Using lower temperatures and shorter reaction times can also be beneficial.[3]

    • Choice of Base: Milder bases such as sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can reduce the rate of this side reaction.[3]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen.

    • Thorough Degassing: It is crucial to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst oxidation and homocoupling.[5][3]

Question 3: How do I choose the optimal solvent system for my pyridylboronic acid Suzuki reaction?

Answer: The choice of solvent can significantly impact the reaction's success. There is no single "best" solvent, as the optimal choice depends on the specific substrates, catalyst, and base used. A screening of different solvent systems is often necessary.

Commonly used solvents include:

  • Ethers: Dioxane, THF, 2Me-THF, DME[6]

  • Aromatics: Toluene, xylenes[6]

  • Amides: DMF, DMAc[6]

Often, a mixture of an organic solvent with water is beneficial. The addition of water can increase the solubility of the base and influence the transmetalation step.[7] For example, a mixture of 1,4-dioxane and water (e.g., in a 2:1 ratio) has been shown to be effective in some cases.[8][9] However, for substrates sensitive to hydrolysis, anhydrous conditions are preferred.[7]

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for my pyridylboronic acid Suzuki reaction?

A1: Yes, water can be used as a co-solvent and is often beneficial.[7] It can enhance the solubility of inorganic bases like K₂CO₃ or K₃PO₄ and facilitate the catalytic cycle.[7] However, the amount of water should be carefully optimized, as excessive water can promote protodeboronation of the pyridylboronic acid, especially at higher temperatures.[7][10] For sensitive substrates, anhydrous conditions may be necessary.

Q2: My reaction is sluggish. What solvent-related adjustments can I make?

A2: If your reaction is slow, consider the following solvent-related optimizations:

  • Increase Polarity: Switching to a more polar solvent system, such as a mixture of dioxane/water or using DMF, can sometimes accelerate the reaction.[6][11]

  • Temperature: Increasing the reaction temperature can improve reaction rates, but be mindful that it can also increase the rate of side reactions like protodeboronation.[5]

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is the most effective way to identify the optimal conditions for your specific substrates.[12]

Q3: What is the importance of degassing the solvent?

A3: Degassing the solvent is a critical step to remove dissolved oxygen.[3] Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, resulting in the formation of inactive palladium black.[8][13] It can also promote the unwanted homocoupling of the boronic acid.[5] Common degassing methods include sparging with an inert gas (argon or nitrogen), freeze-pump-thaw cycles, or sonication under vacuum.[8]

Data on Solvent System Performance

The following tables summarize quantitative data on the effect of different solvent systems on the yield of Suzuki reactions involving pyridylboronic acids.

Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-Thiopheneboronic acid pinacol ester

EntrySolventWater Content (%)Yield (%)
1Toluene0Low
2Toluene20Increased
3Dioxane0Better
4Dioxane2072
5Diglyme-Comparable to Dioxane
6DMF-Less Effective
7Acetonitrile-Acceptable
8Isopropanol-Acceptable

Data sourced from Rueda-Espinosa, J., et al. (2023).[10]

Table 2: Solvent Screening for the Suzuki Coupling of a Dichloropyrimidine with an Arylboronic Acid

EntrySolvent System (v/v)Yield (%)
1THF/H₂O (1:1)Improved with water
21,4-Dioxane/H₂O (2:1)80

Data sourced from a study on Suzuki coupling of 2,4-dichloropyrimidines.[9]

Experimental Protocols

General Procedure for a Pyridylboronic Acid Suzuki-Miyaura Coupling Reaction

This is a generalized procedure and should be optimized for specific substrates.[1]

Materials:

  • Pyridylboronic acid or ester (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[14]

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)[14]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[14]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, pyridylboronic acid, base, and palladium catalyst.[2][15]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]

  • Solvent Addition: Add the degassed solvent via syringe.[1][2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 4-24 hours).[1][4]

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1]

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield in Pyridylboronic Acid Suzuki Reactions cluster_troubleshooting Troubleshooting Steps start Low Yield Observed check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions optimize_solvent Optimize Solvent System - Screen different solvents (Dioxane, Toluene, DMF) - Vary water content - Ensure anhydrous conditions if needed check_reagents->optimize_solvent optimize_base Optimize Base - Screen different bases (K2CO3, K3PO4, Cs2CO3) - Use milder base for sensitive substrates check_conditions->optimize_base optimize_catalyst Optimize Catalyst System - Increase catalyst loading - Screen different ligands (e.g., Buchwald ligands) optimize_solvent->optimize_catalyst use_derivative Consider Boronic Acid Derivative - Use Pinacol or MIDA ester to prevent protodeboronation optimize_base->use_derivative end Improved Yield optimize_catalyst->end use_derivative->end

Caption: A workflow for troubleshooting low yields in pyridylboronic acid Suzuki reactions.

Solvent_Selection_Logic Solvent System Selection Logic start Start: Select Solvent System substrate_sensitivity Is the pyridylboronic acid sensitive to protodeboronation? start->substrate_sensitivity anhydrous Use Anhydrous Solvent (e.g., Toluene, Dioxane) substrate_sensitivity->anhydrous Yes aqueous_mixture Screen Aqueous Mixtures (e.g., Dioxane/H2O, Toluene/H2O) substrate_sensitivity->aqueous_mixture No solubility_check Are all reagents soluble? anhydrous->solubility_check aqueous_mixture->solubility_check proceed Proceed with Reaction solubility_check->proceed Yes cosolvent Consider a Co-solvent (e.g., DMF for increased polarity) solubility_check->cosolvent No cosolvent->proceed

Caption: A decision-making diagram for selecting a suitable solvent system.

References

Validation & Comparative

A Comparative Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid and Other Pyridylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridylboronic acids are particularly valuable building blocks in medicinal chemistry and materials science, allowing for the incorporation of the versatile pyridine moiety into complex molecular architectures. This guide provides an objective comparison of the performance of (5-Chloro-2-methoxypyridin-3-yl)boronic acid with other structurally related pyridylboronic acids, supported by experimental data to aid in the selection of the optimal reagent for specific synthetic challenges.

This compound is a versatile reagent utilized in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, influences its reactivity and stability in cross-coupling reactions. Understanding its performance relative to other pyridylboronic acids is crucial for reaction optimization and the efficient synthesis of target molecules.

Performance Comparison in Suzuki-Miyaura Coupling

The following table summarizes the performance of various pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions with different heteroaryl halides. The data is compiled from studies utilizing standardized reaction conditions to provide a comparative perspective. It is important to note that direct comparisons can be influenced by the specific substrates and reaction conditions employed in each study.

Pyridylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
2-Methoxy-5-pyridylboronic acid3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-Dioxane889[2]
2-Methoxy-3-pyridylboronic acid3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-Dioxane894[2]
2-Chloro-5-pyridylboronic acid3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-Dioxane885[2]
2-Methoxy-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-Dioxane855[2]
2-Methoxy-3-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-Dioxane861[2]
2-Chloro-5-pyridylboronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-Dioxane858[2]
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃ (2M aq.)DMF22-7075[3]
2-Chloro-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄Na₂CO₃ (2M aq.)DMF22-7068[3]
5-Chloro-2-methoxy-4-pyridylboronic acid2-BromopyridinePd(PPh₃)₄Na₂CO₃ (2M aq.)DMF22-7055[3]

Analysis of Comparative Data:

The data suggests that the electronic and steric properties of the substituents on the pyridylboronic acid ring play a significant role in the reaction outcome.

  • 2-Methoxy-3-pyridylboronic acid consistently provides high yields, indicating that the methoxy group at the 2-position and the boronic acid at the 3-position offer a favorable combination of electronics and sterics for the Suzuki-Miyaura coupling.[2]

  • 2-Methoxy-5-pyridylboronic acid and 2-Chloro-5-pyridylboronic acid also demonstrate good reactivity, with yields generally above 50%.[2][3] The chloro-substituted analogue shows comparable, albeit slightly lower, yields to the methoxy-substituted one in some cases, highlighting that both electron-donating and electron-withdrawing groups can be accommodated.[2]

  • The data for 5-Chloro-2-methoxy-4-pyridylboronic acid , an isomer of the topic compound, shows a moderate yield in its coupling with 2-bromopyridine.[3] This suggests that the substitution pattern of this compound is likely to result in good reactivity, although empirical optimization for specific substrates is always recommended.

Experimental Protocols

A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid is provided below. This protocol is adapted from a reliable source and can be used as a starting point for reactions with this compound.[2]

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the heteroaryl halide (1.0 mmol), the pyridylboronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol %).

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) followed by a 1 M aqueous solution of sodium carbonate (2.0 mL, 2.0 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 8-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ borate [R²-B(OH)₃]⁻ boronic_acid->borate + OH⁻ base Base borate->transmetalation halide R¹-X halide->oxidative_addition byproduct X-B(OH)₃

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. The comparative data presented in this guide suggests that its reactivity is likely to be comparable to other functionalized pyridylboronic acids, offering good to high yields depending on the coupling partner and reaction conditions. The provided experimental protocol serves as a robust starting point for synthetic applications. As with any chemical transformation, optimization of reaction parameters for specific substrates is recommended to achieve the highest efficiency and yield.

References

Navigating the Landscape of Pyridinylboronic Acids: A Comparative Guide to Alternatives for (5-Chloro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block in this context, offering a substituted pyridine moiety for molecular elaboration. However, factors such as commercial availability, cost, or the need for fine-tuning electronic and steric properties may necessitate the exploration of alternative reagents. This guide provides a comparative overview of potential alternatives, supported by available experimental data, to aid in the selection of the most suitable building block for your synthetic needs.

Performance Comparison of Substituted Pyridinylboronic Acids

The reactivity of pyridinylboronic acids in Suzuki-Miyaura couplings is significantly influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups can impact the nucleophilicity of the boronic acid, while the position of the boronic acid moiety relative to the ring nitrogen can affect catalyst binding and the rate of transmetalation. The following table summarizes the performance of several alternative pyridinylboronic acids in Suzuki-Miyaura coupling reactions, drawing from published literature. It is important to note that the reaction conditions and coupling partners vary across these examples, which may influence the reported yields.

Boronic Acid ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane/H₂O801275-85
(2-Methoxypyridin-3-yl)boronic acid4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001688
(5-Fluoropyridin-3-yl)boronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
(5-Bromopyridin-3-yl)boronic acidPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901692
(2-Chloropyridin-3-yl)boronic acid4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O851278

Structural Relationships and Alternatives

The choice of an alternative reagent is often guided by structural similarity and the desired electronic properties. The following diagram illustrates the structural relationship between this compound and some of its alternatives, highlighting the variation in substitution patterns.

Structural Alternatives to this compound cluster_alternatives Alternative Reagents 5-Chloro-2-methoxypyridin-3-yl\nboronic acid 5-Chloro-2-methoxypyridin-3-yl boronic acid (2-Methoxypyridin-3-yl)\nboronic acid (2-Methoxypyridin-3-yl) boronic acid 5-Chloro-2-methoxypyridin-3-yl\nboronic acid->(2-Methoxypyridin-3-yl)\nboronic acid Remove Cl (5-Fluoropyridin-3-yl)\nboronic acid (5-Fluoropyridin-3-yl) boronic acid 5-Chloro-2-methoxypyridin-3-yl\nboronic acid->(5-Fluoropyridin-3-yl)\nboronic acid Replace Cl with F, Remove OMe (5-Bromopyridin-3-yl)\nboronic acid (5-Bromopyridin-3-yl) boronic acid 5-Chloro-2-methoxypyridin-3-yl\nboronic acid->(5-Bromopyridin-3-yl)\nboronic acid Replace Cl with Br, Remove OMe (2-Chloropyridin-3-yl)\nboronic acid (2-Chloropyridin-3-yl) boronic acid 5-Chloro-2-methoxypyridin-3-yl\nboronic acid->(2-Chloropyridin-3-yl)\nboronic acid Remove OMe General Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Ligand B Establish Inert Atmosphere A->B C Add Base and Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Reaction Work-up: Quench, Extract E->F Reaction Complete G Purification: Column Chromatography F->G H Characterization G->H

(5-Chloro-2-methoxypyridin-3-yl)boronic Acid: A Performance Benchmark for Suzuki-Miyaura Cross-Coupling in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(5-Chloro-2-methoxypyridin-3-yl)boronic acid has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its substituted pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, particularly in the development of kinase inhibitors. This guide provides an objective comparison of its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against structurally similar alternatives, supported by experimental data, to aid researchers in selecting the optimal reagents for their synthetic campaigns.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide array of substrates. The choice of boronic acid is critical to the success of this reaction, influencing yield, reaction time, and functional group tolerance. In the context of drug discovery, the efficient synthesis of novel compounds is paramount.

Boronic AcidCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
This compound Aryl/Heteroaryl BromideExpected High Yield (based on analogs)-----
2-Methoxy-5-pyridylboronic acid2-BromothiophenePd(PPh₃)₄ (5)Na₂CO₃ (2)DMF802475
2-Methoxy-5-pyridylboronic acid2-BromoquinolinePd(PPh₃)₄ (5)Na₂CO₃ (2)DMF804868
5-Chloro-2-methoxy-4-pyridylboronic acid2-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃ (2)DMF807055
5-Chloro-2-methoxy-4-pyridylboronic acid2-Bromo-5-nitrothiophenePd(PPh₃)₄ (5)Na₂CO₃ (2)DMF802262
3-Pyridylboronic acid3-BromoquinolinePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285

Yields are based on published data for analogous compounds and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Alternatives to this compound

For challenging Suzuki-Miyaura couplings, or when seeking to optimize reaction conditions, several alternatives to traditional boronic acids are available. These alternatives often offer enhanced stability and may lead to improved yields.

Alternative ReagentKey Advantages
Potassium (5-Chloro-2-methoxypyridin-3-yl)trifluoroborate - Increased stability towards protodeboronation.- Crystalline solids that are easier to handle and store.
This compound MIDA ester - Enhanced stability and slow release of the active boronic acid, which can minimize side reactions.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a substituted pyridylboronic acid. This protocol can be adapted for this compound and its alternatives.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., aqueous Na₂CO₃ solution (2 M), 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst (5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the degassed aqueous base.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Application: p38 MAPK Signaling Pathway

Many of the complex molecules synthesized using this compound and its analogs are designed as inhibitors of key cellular signaling pathways implicated in disease. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in inflammatory responses and is a target for the development of anti-inflammatory drugs.

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P mapkapk2 MAPKAPK2 p38->mapkapk2 P transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors P inflammation Inflammatory Response (Cytokine Production) mapkapk2->inflammation transcription_factors->inflammation inhibitor (5-Chloro-2-methoxypyridin-3-yl) -derived Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.

Experimental Workflow Diagram

The successful execution of a Suzuki-Miyaura coupling reaction relies on a systematic and well-controlled workflow. The following diagram illustrates the key steps from reaction setup to product isolation.

Suzuki_Workflow reagents 1. Reagent Preparation (Boronic Acid, Halide, Catalyst, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Work-up (Extraction & Washing) reaction->workup monitoring->reaction purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a versatile and effective reagent for the synthesis of complex molecules of interest in drug discovery. Its performance in Suzuki-Miyaura cross-coupling reactions is comparable to other substituted pyridylboronic acids, with the potential for high yields under optimized conditions. For challenging substrates, more stable alternatives such as the corresponding potassium trifluoroborate or MIDA ester should be considered. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

Navigating the "2-Pyridyl Problem": A Comparative Guide to Mechanistic Nuances in Suzuki Reactions of Electron-Rich Pyridylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, pivotal for the construction of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials. However, the inclusion of electron-rich pyridine moieties, specifically through 2-pyridylboronic acids, presents a significant synthetic challenge colloquially known as the "2-pyridyl problem." This guide provides a comprehensive comparison of catalytic systems and strategies to overcome the inherent instability of these crucial building blocks, supported by experimental data and detailed mechanistic insights.

The Challenge: The Dual Threat of Instability and Inertness

The primary obstacle in the Suzuki coupling of 2-pyridylboronic acids is their propensity to undergo a facile protodeborylation, an undesired side reaction that cleaves the C–B bond and replaces it with a C–H bond, thus diminishing the yield of the desired cross-coupled product.[1] This instability is particularly pronounced in 2-pyridylboronic acids due to the influence of the adjacent nitrogen atom.

Furthermore, the electron-rich nature of the pyridine ring can lead to slower rates of transmetalation, a key step in the catalytic cycle. This guide will delve into the mechanistic details of both the productive Suzuki-Miyaura coupling and the competing protodeborylation pathway, offering a data-driven comparison of various approaches to navigate these challenges.

Comparative Performance of Catalytic Systems

The success of a Suzuki reaction with an electron-rich pyridylboronic acid is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different systems.

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 2-Pyridylboronates

LigandCatalyst PrecursorBaseSolventAryl Halide2-Pyridylboron ReagentYield (%)
PPh₃Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O4-Bromoanisole2-Pyridylboronic acidLow to Moderate
P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane4-ChlorotolueneLithium triisopropyl 2-pyridylboronate95
XPhosPd₂(dba)₃K₃PO₄Dioxane4-BromoanisoleLithium triisopropyl 2-pyridylboronate92
SPhosPd(OAc)₂K₃PO₄Toluene/H₂O4-Bromoanisole(4-(Butylsulfinyl)phenyl)boronic acidHigh
RuPhosPd₂(dba)₃K₃PO₄Dioxane2-Bromopyridine2-Pyridylboronic acid N-phenyldiethanolamine ester85

Note: Yields are highly substrate and condition dependent and are presented for comparative purposes.

Table 2: Influence of the Boron Reagent on Coupling Efficiency

2-Pyridylboron ReagentCatalyst SystemBaseSolventAryl HalideYield (%)
2-Pyridylboronic acidPd(dppf)Cl₂Na₂CO₃DMF4-Iodoanisole45
2-Pyridylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄Dioxane4-Bromoanisole68
Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane4-Bromoanisole92
2-Pyridyl MIDA boronatePd(OAc)₂ / SPhosK₃PO₄THF/H₂O4-Bromobenzonitrile85

Mechanistic Pathways: A Tale of Two Cycles

The outcome of a Suzuki reaction with a 2-pyridylboronic acid is determined by the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeborylation pathway.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The Competing Protodeborylation Pathway

Protodeborylation is a non-productive pathway that consumes the boronic acid starting material. For 2-pyridylboronic acids, this process is particularly rapid and can occur under both acidic and basic conditions, with a notable acceleration at neutral pH due to the formation of a zwitterionic intermediate.

Protodeborylation cluster_acidic Acidic Conditions cluster_neutral Neutral pH cluster_basic Basic Conditions Pyridyl-B(OH)2_H Pyridyl-B(OH)2 + H+ Pyridyl-H Pyridine Pyridyl-B(OH)2_H->Pyridyl-H H+ catalyzed B(OH)3_H B(OH)3 Pyridyl-B(OH)2_H->B(OH)3_H Zwitterion Zwitterionic Intermediate Pyridyl-H_N Pyridine Zwitterion->Pyridyl-H_N Facile C-B cleavage B(OH)3_N B(OH)3 Zwitterion->B(OH)3_N Boronate [Pyridyl-B(OH)3]- Pyridyl-H_B Pyridine Boronate->Pyridyl-H_B OH- catalyzed B(OH)4- [B(OH)4]- Boronate->B(OH)4-

Figure 2: Competing Protodeborylation Pathways.

Experimental Protocols

To facilitate the comparison and optimization of reaction conditions, detailed experimental protocols for key analyses are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Reaction Screening

This protocol is designed for the parallel screening of different catalysts and ligands for the coupling of a 2-pyridylboron reagent with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Pyridylboron reagent (e.g., MIDA boronate, 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Internal standard (e.g., dodecane)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and internal standard in the reaction solvent.

    • Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Reaction Setup (in an inert atmosphere):

    • To each well of the reaction block containing a stir bar, add the 2-pyridylboron reagent and the base.

    • Add the appropriate volume of the aryl halide/internal standard stock solution to each well.

    • Add the appropriate volume of the catalyst/ligand stock solution to each well.

  • Reaction Execution:

    • Seal the reaction block and place it on a pre-heated hotplate stirrer (e.g., 100 °C).

    • Stir the reactions for a predetermined time (e.g., 16 hours).

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench each reaction with water.

    • Extract each reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC or HPLC to determine the yield of the desired product relative to the internal standard.

Protocol 2: Monitoring Protodeborylation by ¹H NMR Spectroscopy

This protocol allows for the quantification of the rate of protodeborylation of a 2-pyridylboronic acid under specific conditions.

Materials:

  • 2-Pyridylboronic acid

  • Buffer solution of desired pH

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-pyridylboronic acid in the deuterated solvent.

    • Prepare a stock solution of the internal standard in the deuterated solvent.

    • In an NMR tube, combine the buffer solution, the internal standard stock solution, and the deuterated solvent.

  • NMR Measurement:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

    • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

    • Inject a known amount of the 2-pyridylboronic acid stock solution into the NMR tube and start the timer.

    • Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a proton on the 2-pyridylboronic acid, a proton on the resulting pyridine (protodeborylated product), and the internal standard.

    • Calculate the concentration of the 2-pyridylboronic acid and pyridine at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the 2-pyridylboronic acid versus time to determine the rate of protodeborylation.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the development and optimization of a Suzuki-Miyaura coupling reaction involving a challenging electron-rich pyridylboronic acid.

Workflow Start Define Coupling Partners (Aryl Halide & Pyridylboronic Acid) Initial_Screen Initial Reaction Screen (Standard Conditions) Start->Initial_Screen Low_Yield Low Yield or Decomposition? Initial_Screen->Low_Yield Successful_Coupling Successful Coupling (High Yield) Low_Yield->Successful_Coupling No Protodeborylation_Check Check for Protodeborylation (NMR/GC-MS Analysis) Low_Yield->Protodeborylation_Check Yes Stabilize_Boron Stabilize Boron Reagent (MIDA, Pinacol, etc.) Optimize_Ligand Optimize Ligand (Bulky, Electron-Rich) Stabilize_Boron->Optimize_Ligand Optimize_Base Optimize Base (Weaker, Non-nucleophilic) Optimize_Ligand->Optimize_Base Optimize_Solvent Optimize Solvent (Anhydrous, Aprotic) Optimize_Base->Optimize_Solvent Re_evaluate Re-evaluate Reaction Optimize_Solvent->Re_evaluate Re_evaluate->Low_Yield No Improvement Re_evaluate->Successful_Coupling Improved Yes_Proto Significant Protodeborylation Protodeborylation_Check:e->Yes_Proto:w No_Proto Minimal Protodeborylation Protodeborylation_Check:e->No_Proto:w Yes_Proto->Stabilize_Boron No_Proto->Optimize_Ligand

Figure 3: Logical workflow for optimizing Suzuki reactions of pyridylboronic acids.

Conclusion

The successful Suzuki-Miyaura coupling of electron-rich pyridylboronic acids is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms. By mitigating the detrimental effects of protodeborylation through the use of stabilized boron reagents and by accelerating the desired catalytic cycle with highly active, sterically demanding ligands, researchers can effectively incorporate these valuable motifs into complex molecules. The data and protocols presented in this guide offer a framework for the rational design and optimization of these challenging yet crucial transformations in the pursuit of novel pharmaceuticals and advanced materials.

References

Safety Operating Guide

Safe Disposal of (5-Chloro-2-methoxypyridin-3-yl)boronic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (5-Chloro-2-methoxypyridin-3-yl)boronic acid is critical for ensuring laboratory safety and environmental protection. This compound, utilized by researchers, scientists, and drug development professionals, must be managed as hazardous waste with strict adherence to established protocols. This guide provides a detailed, step-by-step plan for its safe handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Due to its chemical structure as a halogenated organic compound and a boronic acid derivative, it should be regarded as hazardous.[1][2][3] All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE):

A summary of the necessary personal protective equipment is provided in the table below.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][4]To protect eyes from dust and potential splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).[1][3][5]To prevent skin contact and potential irritation.
Body Protection A fully fastened lab coat.[1][2][5]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if dust formation is likely.[4]To avoid inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal. Under no circumstances should this chemical be poured down the drain or discarded in regular trash.[1][3]

  • Waste Characterization and Segregation:

    • This compound is classified as a halogenated organic waste and should be segregated accordingly.[2]

    • Do not mix with non-halogenated waste streams.[2]

    • Avoid mixing with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6]

  • Waste Collection:

    • Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.[1]

    • Both solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., solutions containing the compound) should be collected in separate, appropriately labeled containers.[3]

  • Labeling:

    • All waste containers must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "this compound". Do not use abbreviations.[3]

      • For mixtures, list all constituents and their approximate percentages.

  • Storage:

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1] The waste will then be managed by a licensed hazardous waste disposal company.

Spill Management

In the event of a spill, the area should be secured. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance like sand or vermiculite.[1] The absorbed material should then be collected into a sealed, labeled container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact the EHS department immediately.[7]

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before disposal. The container should be triple-rinsed with a suitable solvent.[8][9] The rinsate from all rinses must be collected and disposed of as liquid hazardous waste.[8][9][10]

Disposal Workflow

cluster_spill Spill Response A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood B->C D Generate Waste (Solid or Liquid) C->D E Segregate as Halogenated Organic Waste D->E F Collect in a Labeled, Sealed Hazardous Waste Container E->F G Is the container full? F->G H Store in Designated Waste Accumulation Area G->H No I Contact EHS for Pickup G->I Yes H->G M End: Proper Disposal I->M J Spill Occurs K Absorb with Inert Material J->K L Collect and Dispose of as Hazardous Waste K->L L->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.